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  • Product: 5-(Chloroacetyl)-2-hydroxybenzoic acid
  • CAS: 119798-65-1

Core Science & Biosynthesis

Foundational

Solubility Profile of 5-(Chloroacetyl)-2-hydroxybenzoic Acid in Polar vs. Non-Polar Solvents: A Comprehensive Technical Guide

Executive Summary In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) development, understanding the thermodynamic solubility of complex precursors is non-negotiable. 5-(Chloroacetyl)-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) development, understanding the thermodynamic solubility of complex precursors is non-negotiable. 5-(Chloroacetyl)-2-hydroxybenzoic acid (5-CA-SA; CAS: 119798-65-1) is a critical bifunctional intermediate utilized in the synthesis of salicylamide derivatives and beta-adrenoreceptor agonists.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-CA-SA across polar and non-polar solvents. By deconstructing the molecule's physicochemical properties—specifically the interplay between its hydrogen-bonding core and its lipophilic chloroacetyl appendage—we establish a predictive framework for solvent selection. Furthermore, we outline a self-validating, stability-indicating experimental protocol for empirical solubility determination.

Structural Profiling and Solvation Causality

To predict and manipulate the solubility of 5-CA-SA, one must first analyze its structural micro-environments. The molecule presents a fascinating thermodynamic tug-of-war between polar and non-polar domains:

  • The Salicylic Acid Core (Intramolecular H-Bonding): Like its parent compound, 5-CA-SA features a carboxylic acid (-COOH) ortho to a phenolic hydroxyl (-OH). This proximity facilitates strong intramolecular hydrogen bonding. This internal chelation effectively "masks" a portion of the molecule's polarity, reducing its capacity to form intermolecular hydrogen bonds with highly polar protic solvents like water. This phenomenon explains why salicylic acid derivatives often exhibit lower aqueous solubility than their individual functional groups would suggest .

  • The Chloroacetyl Appendage (Lipophilicity & Electrophilicity): The addition of the -C(=O)CH₂Cl group at the 5-position introduces a polar carbonyl (a strong H-bond acceptor) adjacent to a lipophilic chloromethyl group. The inductive electron-withdrawing effect of the chlorine atom increases the overall lipophilicity ( logP ) of the molecule while simultaneously increasing the acidity of the carboxylic acid.

Thermodynamic Solvation Pathway

For 5-CA-SA to dissolve, the free energy of solvation ( ΔGsol​ ) must be negative. This requires the exothermic enthalpy of solute-solvent interactions ( ΔHsolvation​ ) to overcome the endothermic lattice energy ( ΔHsublimation​ ) and the energy required to form a cavity in the solvent ( ΔHcavity​ ).

Thermodynamics Solid Solid State 5-CA-SA (Crystal Lattice) Gas Gaseous Solute (Disrupted Lattice) Solid->Gas ΔH_sublimation (>0) Solution Solvated 5-CA-SA (Exothermic) Solid->Solution ΔG_solution = ΔH - TΔS Gas->Solution ΔH_solvation (<0) Cavity Solvent Cavity (Endothermic) Cavity->Solution Solvent Reorganization

Fig 1. Thermodynamic pathway of 5-CA-SA solvation in liquid media.

In non-polar solvents (e.g., hexane, toluene), the weak London dispersion forces are insufficient to break the crystal lattice, resulting in practical insolubility. In polar aprotic solvents (e.g., DMSO, DMF), strong dipole-dipole interactions and H-bond acceptance from the solvent yield a highly negative ΔHsolvation​ , driving massive solubility.

Solubility Profile: Polar vs. Non-Polar Solvents

Based on dielectric constants ( ϵ ) and Hildebrand solubility parameters, we have modeled the expected solubility ranges for 5-CA-SA at standard ambient temperature (298.15 K).

Table 1: Estimated Thermodynamic Solubility Profile of 5-CA-SA at 298.15 K

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solvation MechanismEst. Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; disrupts lattice.> 100 mg/mL (Very Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Dipole-dipole; H-bond acceptor.> 100 mg/mL (Very Soluble)
Polar Protic Methanol / Ethanol32.7 / 24.5H-bond donor/acceptor; moderate lipophilicity.20 - 50 mg/mL (Soluble)
Aqueous (Acidic) Water (pH 2.0)80.1High polarity repels the lipophilic chloroacetyl group.< 1 mg/mL (Sparingly Soluble)
Aqueous (Basic) Water (pH 8.0)80.1Deprotonation of -COOH forms highly soluble anion.> 50 mg/mL (Freely Soluble)
Semi-Polar Dichloromethane (DCM)9.1Moderate dipole interactions with the carbonyls.2 - 10 mg/mL (Slightly Soluble)
Non-Polar Hexane / Toluene1.9 / 2.4Weak dispersion forces; cannot disrupt lattice.< 0.1 mg/mL (Practically Insoluble)

Experimental Methodology: The Saturation Shake-Flask Protocol

To empirically validate the solubility of 5-CA-SA for process chemistry, kinetic dissolution methods are insufficient. We must measure thermodynamic equilibrium solubility . The "Shake-Flask" method remains the gold standard for this purpose .

However, 5-CA-SA presents a unique analytical challenge: the chloroacetyl group is susceptible to nucleophilic attack and hydrolysis in aqueous media over prolonged periods. Therefore, the protocol must utilize a stability-indicating HPLC-UV assay rather than simple gravimetric or spectrophotometric analysis.

Workflow A 1. Solid Addition (Excess 5-CA-SA) B 2. Solvent Addition (Target Media) A->B C 3. Isothermal Shaking (298K, 24-48h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. HPLC-UV Quantification D->E

Fig 2. Standardized shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Self-Validating Protocol
  • Preparation of Saturated Suspensions:

    • Weigh an excess amount of 5-CA-SA (e.g., 100 mg for polar solvents, 10 mg for non-polar solvents) into 2 mL amber glass HPLC vials. Experience Note: Amber glass is used to prevent potential UV-catalyzed degradation of the aryl chloride moiety.

    • Add 1.0 mL of the target solvent. Ensure a visible solid pellet remains; if the solid dissolves completely, add more API until saturation is visually confirmed.

  • Isothermal Equilibration:

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation (critical for highly volatile solvents like DCM or Methanol).

    • Place vials in an orbital shaker set to 298.15 ± 0.5 K and agitate at 200 rpm.

    • Self-Validation Checkpoint: Prepare triplicate vials for 24-hour and 48-hour time points. Equilibrium is confirmed only if the concentration variance between 24h and 48h is ≤5% .

  • Phase Separation:

    • Remove vials and immediately centrifuge at 10,000 × g for 15 minutes at 298.15 K.

    • Crucial Insight: Avoid using standard syringe filters for non-polar solvents, as the lipophilic 5-CA-SA may adsorb strongly to the filter membrane, artificially lowering the measured solubility. Centrifugation is the superior choice.

  • Stability-Indicating Quantification (HPLC-UV):

    • Carefully aspirate the supernatant and dilute it with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of the calibration curve.

    • Analyze via HPLC utilizing a C18 column and UV detection at ~254 nm.

    • Data Integrity Check: Monitor the chromatogram for secondary peaks. If a secondary peak appears (specifically the 5-(hydroxyacetyl) degradant in aqueous buffers), the solubility data must be flagged for kinetic degradation.

Applications in Drug Development

Understanding this solubility dichotomy empowers process chemists to optimize synthesis workflows:

  • Reaction Solvent Selection: Nucleophilic substitutions on the chloroacetyl group (e.g., reacting with amines to form beta-agonists) are best performed in polar aprotic solvents like DMF or THF, where 5-CA-SA is highly soluble, and the SN​2 transition state is stabilized.

  • Purification via Anti-Solvent Crystallization: The stark contrast in solubility between alcohols and non-polar hydrocarbons makes 5-CA-SA an ideal candidate for anti-solvent crystallization. Dissolving the crude intermediate in minimal hot ethanol and slowly adding cold heptane will force the compound out of solution, yielding high-purity crystalline product while leaving polar impurities in the mother liquor.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Khezri, S., et al. (2024). "Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K." Scientific Reports, 14, 10634. URL:[Link]

  • World Health Organization (WHO). (2019). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, No. 1019. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of 5-(Chloroacetyl)-2-hydroxybenzoic Acid: A Comprehensive Mechanistic Guide

Executive Summary 5-(Chloroacetyl)-2-hydroxybenzoic acid (5-ClAc-SA) is a structurally complex derivative of salicylic acid, characterized by the presence of a highly reactive α -chloroketone moiety. While it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Chloroacetyl)-2-hydroxybenzoic acid (5-ClAc-SA) is a structurally complex derivative of salicylic acid, characterized by the presence of a highly reactive α -chloroketone moiety. While it serves as a critical intermediate in pharmaceutical synthesis and a covalent probe in chemical biology, its utility is frequently bottlenecked by thermodynamic instability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes kinetic profiling parameters, and outlines field-proven, self-validating experimental protocols for stability testing.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of salicylic acid derivatives is dictated by the electronic effects of their substituents. In standard acetylsalicylic acid (ASA), the ester bond is the primary site of hydrolysis, leading to rapid degradation in aqueous environments with an activation energy ( Ea​ ) of approximately 7.48 kcal/mol[1].

In 5-ClAc-SA, the molecular architecture introduces three competing reactive centers:

  • The Carboxylic Acid : Susceptible to decarboxylation under extreme thermal stress.

  • The Phenolic Hydroxyl : Capable of acting as an internal nucleophile, promoting intermolecular condensation.

  • The α -Chloroketone Group : The primary thermodynamic weak point. The highly electronegative chlorine atom withdraws electron density via the inductive effect, rendering the adjacent α -carbon extremely electrophilic and prone to nucleophilic attack.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation of 5-ClAc-SA requires separating its behavior in aqueous versus anhydrous environments.

Pathway A: Aqueous Hydrolysis (Concerted SN​2 )

In aqueous media or high-humidity environments, the chloroacetyl group undergoes rapid hydrolysis. Mechanistically, this proceeds via a concerted, one-step SN​2 mechanism where water acts as the nucleophile. The transition state for chloroacetyl hydrolysis is tighter and less polar than that of non-chlorinated acetyl groups, leading to a highly efficient displacement of the chloride ion[2]. This reaction yields 5-(hydroxyacetyl)-2-hydroxybenzoic acid and hydrochloric acid (HCl). Crucially, the generation of HCl lowers the local pH, creating an autocatalytic feedback loop that accelerates further degradation if the system is unbuffered[3].

Pathway B: Anhydrous Thermal Decomposition

Under dry, elevated temperatures, 5-ClAc-SA mirrors the thermal decomposition profile of acetylsalicylic acid. Mass-spectrometric analyses of similar salicylic derivatives reveal that thermal decomposition occurs in two distinct steps: the initial formation of linear oligomers via intermolecular condensation, followed by conversion into complex cyclic oligomers[4]. The phenolic hydroxyl group of one molecule attacks the electrophilic centers of adjacent molecules, leading to a loss of structural integrity.

Pathway A 5-(Chloroacetyl)-2-hydroxybenzoic acid B Aqueous Hydrolysis (SN2 Mechanism) A->B H2O, pH > 7 C Thermal Stress (Anhydrous) A->C > 60°C D 5-(Hydroxyacetyl)-2-hydroxybenzoic acid + HCl B->D Autocatalytic E Linear & Cyclic Oligomers C->E Intermolecular Condensation

Figure 1: Primary degradation pathways of 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Kinetic Profiling & Comparative Thermodynamics

To contextualize the thermodynamic stability of 5-ClAc-SA, we compare its kinetic parameters against the well-documented baseline of acetylsalicylic acid. The activation energy ( Ea​ ) is a critical determinant; reactions with an Ea​ below 10 kcal/mol generally occur spontaneously at room temperature[5].

CompoundEnvironmental ConditionActivation Energy ( Ea​ )Primary DegradantEst. Shelf-life (25°C)
Acetylsalicylic Acid Aqueous (pH 4-6)~7.48 kcal/mol[1]Salicylic Acid< 14 days
5-ClAc-SA Aqueous (pH 4-6)< 6.0 kcal/mol5-(Hydroxyacetyl)-SA< 5 days
Acetylsalicylic Acid Anhydrous (Solid)~22.0 kcal/mol[4]Oligomers~2.4 years[4]
5-ClAc-SA Anhydrous (Solid)~18.0 kcal/molOligomers / HCl~1.2 years

*Values extrapolated based on the inductive destabilization effect of the α -chloro group relative to standard acetyl derivatives.

Self-Validating Experimental Protocols

To rigorously quantify the degradation of 5-ClAc-SA, researchers must employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method paired with forced degradation studies.

The Principle of System Self-Validation: Mass Balance

A protocol is only scientifically trustworthy if it is self-validating. In degradation studies, this is achieved via the Mass Balance Criterion . The sum of the molar quantities (represented by the area under the curve, AUC) of the parent drug and all quantified degradants must equal 100% ± 5% of the initial starting material[3]. A mass balance falling below 95% indicates undetected secondary degradation, such as volatile loss (e.g., decarboxylation) or the formation of insoluble oligomers that fail to elute from the column.

Step-by-Step Forced Degradation Methodology

The following protocol outlines the causal reasoning behind each step to prevent artificial, method-induced degradation.

Step 1: Inert Stock Preparation

  • Action : Prepare a 1.0 mg/mL stock solution of 5-ClAc-SA in anhydrous Acetonitrile (ACN).

  • Causality : Utilizing an aprotic, anhydrous solvent prevents premature solvolysis of the highly reactive chloroacetyl group before the stress application begins.

Step 2: Stress Application

  • Acid Hydrolysis : Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[3].

  • Base Hydrolysis : Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. (Note: Base-catalyzed SN​2 hydrolysis of the α -chloroketone is extremely rapid; elevated temperatures will cause complete destruction of the chromophore)[3].

  • Oxidative Stress : Mix 1 mL stock with 1 mL of 3% H2​O2​ . Store in darkness at room temperature for 24 hours[3].

  • Thermal Stress : Expose 50 mg of solid powder in a hot air oven at 70°C for 48 hours[3]. Reconstitute in ACN prior to analysis.

Step 3: Critical Neutralization

  • Action : Quench the acid and base stress samples by adding equimolar amounts of NaOH or HCl, respectively, to bring the pH to 6.0 - 7.0[3].

  • Causality : Injecting highly acidic or basic samples directly into the HPLC will degrade the silica backbone of the C18 column and induce on-column degradation of the analyte, destroying the mass balance integrity.

Step 4: HPLC-UV/MS Quantification

  • Action : Analyze using a reverse-phase C18 column. Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile. Use a gradient elution profile and detect at 254 nm[3].

  • Causality : The acidic mobile phase suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring sharp peak shapes and reproducible retention times.

Workflow S1 1. Stock Solution Prep (1 mg/mL in ACN) S2A Acid Stress (0.1 M HCl, 60°C) S1->S2A S2B Base Stress (0.1 M NaOH, RT) S1->S2B S2C Oxidative Stress (3% H2O2, RT) S1->S2C S3 3. Quenching & Neutralization (Crucial for Mass Balance) S2A->S3 S2B->S3 S2C->S3 S4 4. HPLC-UV/MS Analysis (C18, 254 nm) S3->S4 S5 5. Kinetic Modeling (Arrhenius Plotting) S4->S5

Figure 2: Self-validating forced degradation experimental workflow.

Conclusion

The thermodynamic stability of 5-(Chloroacetyl)-2-hydroxybenzoic acid is inherently compromised by its α -chloroketone moiety, which acts as a highly electrophilic sink for nucleophiles like water. By understanding the concerted SN​2 hydrolysis mechanism and the pathways of thermal oligomerization, researchers can accurately predict its shelf-life and formulate appropriate storage conditions (e.g., inert atmosphere, low temperature, and strict anhydrous environments). Implementing self-validating, mass-balance-checked analytical protocols ensures that degradation data remains robust, reproducible, and trustworthy for downstream drug development applications.

References

  • Title : Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid Source : PubMed (NIH) URL :[Link]

  • Title : Investigation of the Stability of Acetylsalicylic Acid at Different Temperatures Source : ResearchGate URL :[Link]

  • Title : Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures Source : DergiPark URL :[Link]

  • Title : Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data Source : ResearchGate URL :[Link]

Sources

Foundational

Comprehensive Material Safety and Technical Profiling of CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic Acid

Executive Summary & Nomenclature Clarification In pharmaceutical development and chemical informatics, precision in nomenclature is paramount. While the initial inquiry references the name "5-(Chloroacetyl)-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical development and chemical informatics, precision in nomenclature is paramount. While the initial inquiry references the name "5-(Chloroacetyl)-2-hydroxybenzoic acid" alongside CAS 53242-76-5, a rigorous structural review reveals a divergence. The compound 5-(Chloroacetyl)-2-hydroxybenzoic acid is a distinct salicylic acid derivative (CAS 119798-65-1). Conversely, CAS 53242-76-5 corresponds to 2-[2-(4-Chlorophenyl)acetyl]benzoic acid , a critical pharmaceutical intermediate globally recognized in pharmacopeias as Azelastine EP Impurity C [1][2].

To maintain strict scientific integrity and align with the provided CAS registry number, this technical whitepaper focuses exclusively on the physicochemical, toxicological, and synthetic profiling of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid (CAS 53242-76-5). This guide is engineered for researchers and drug development professionals requiring deep mechanistic insights into the handling, safety, and synthetic utility of this compound.

Physicochemical Profiling & Molecular Dynamics

Understanding the physicochemical behavior of CAS 53242-76-5 is essential for predicting its reactivity, solubility, and biological interaction. The molecule features a rigid benzoic acid moiety coupled with a flexible, lipophilic 4-chlorophenylacetyl side chain.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-[2-(4-Chlorophenyl)acetyl]benzoic acidActive pharmacophore precursor for phthalazinone derivatives [3].
CAS Number 53242-76-5Unique registry identifier [1].
Molecular Formula C₁₅H₁₁ClO₃Indicates the presence of a halogen, a ketone, and a carboxylic acid [4].
Molecular Weight 274.70 g/mol Small molecule classification; capable of rapid membrane permeation.
Melting Point 113.0 - 114.1 °CDefines thermal stability limits during high-temperature processing [3].
Topological Polar Surface Area 54.4 ŲModerate polarity; predicts excellent solubility in polar aprotic solvents.
XLogP3 3.0Highly lipophilic nature; drives dermal penetration hazards [3].

Hazard Identification & Toxicological Mechanisms

CAS 53242-76-5 is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

Causality of Toxicity (The "Why")

The toxicological profile of this compound is not arbitrary; it is a direct consequence of its functional groups:

  • Acidic Exacerbation (H319/H335): The carboxylic acid (-COOH) acts as a localized proton donor. Upon contact with the aqueous film of the eyes or respiratory mucosa, it rapidly lowers the local pH, triggering immediate nociceptor activation and inflammatory cytokine release.

  • Lipophilic Penetration (H315): The 4-chlorophenyl group (XLogP3 = 3.0) facilitates rapid partitioning into the lipid-rich stratum corneum of the skin. Once the epidermal barrier is breached, the electrophilic nature of the ketone carbonyl can interact with nucleophilic residues of epidermal proteins, causing structural disruption and localized dermatitis.

Safety Protocols & Emergency Response

Standard safety data sheets often list generic steps. As an application scientist, you must treat safety as a self-validating workflow. The following protocol dictates the response to a solid/powder spill of CAS 53242-76-5 [2].

Step-by-Step Spill Response Methodology
  • Isolation & Evacuation: Immediately evacuate non-essential personnel from a minimum 15-meter radius. Ensure the area is under negative pressure or highly ventilated to prevent dust accumulation.

  • PPE Donning: Equip a NIOSH/MSHA or European Standard EN 149 approved particulate respirator. Utilize chemical-resistant nitrile gloves (minimum 0.11 mm thickness) and tight-fitting chemical safety goggles.

  • Mechanical Containment (Aerosol Suppression): Do not dry sweep, as this aerosolizes the irritating dust. Lightly mist the spill area with water to suppress particle suspension, then use non-sparking tools to shovel the material into a sealable, chemically compatible waste container.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium bicarbonate (NaHCO₃) solution.

    • Self-Validation Checkpoint: After applying the bicarbonate solution, test the surface with pH paper. A stabilized pH of 7.0–7.5 confirms the complete neutralization of residual acidic moieties.

  • Final Clearance: Rinse the area with copious amounts of soap and water. Dispose of the sealed waste via a licensed chemical disposal contractor.

SpillResponse Spill Spill Detected: Solid/Powder Release Evacuate Isolate Area & Ensure Ventilation Spill->Evacuate 15m Radius PPE Don PPE: Respirator (EN 149), Gloves, Goggles Evacuate->PPE Secure Safety Containment Mechanical Containment (Mist with Water) PPE->Containment Prevent Dust Collection Sweep into Sealed Waste Container Containment->Collection Non-sparking tools Decon Neutralize with 5% NaHCO3 & Wash Area Collection->Decon Remove Residue Disposal Dispose via Licensed Contractor Decon->Disposal Verify pH 7.0-7.5

Workflow for the containment, neutralization, and disposal of a CAS 53242-76-5 chemical spill.

Synthetic Utility & Experimental Workflows

In drug development, CAS 53242-76-5 is predominantly utilized as the key starting material for the synthesis of Azelastine , a potent antihistamine and mast cell stabilizer [4][5]. It reacts with hydrazine hydrate to form a phthalazinone ring system. Because unreacted traces of this intermediate can carry over into the final Active Pharmaceutical Ingredient (API), it is strictly monitored as Azelastine EP Impurity C [5].

Step-by-Step Synthesis of CAS 53242-76-5

The compound is synthesized via a high-temperature Perkin-type condensation[3].

  • Reagent Preparation: In a heavy-duty reaction kettle, combine stoichiometric proportions of p-chlorophenylacetic acid and phthalic anhydride.

  • Catalytic Initiation: Introduce freshly melted sodium acetate.

    • Mechanistic Rationale: Sodium acetate acts as a weak base, deprotonating the alpha-carbon of the phenylacetic acid. This generates a reactive enolate-like nucleophile that attacks the electrophilic carbonyl of the phthalic anhydride.

  • Thermal Condensation: Rapidly heat the mixture to 240–250 °C and maintain vigorous stirring for 3 hours.

    • Self-Validation Checkpoint: Monitor the tail pipe for continuous water discharge. The cessation of water evolution serves as a macroscopic, self-validating indicator that the condensation reaction has reached thermodynamic completion.

  • Quenching: Transfer the hot reaction mixture to an open heat-resistant vessel. Cool with continuous stirring and add cold absolute ethanol to precipitate the crude product.

  • Crystallization & Isolation: Heat the ethanolic mixture briefly to dissolve trapped impurities, then slowly cool to force the crystallization of the target compound. Filter under a vacuum, wash with absolute ethanol, and dry to yield purified 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.

SynthesisWorkflow Start Raw Materials: p-Chlorophenylacetic acid + Phthalic anhydride + Sodium acetate Heat Thermal Condensation (240-250°C, 3 hours) Start->Heat Mix & Melt WaterRemoval Continuous Water Removal via Tail Pipe Heat->WaterRemoval Drive Equilibrium Cooling Cooling & Addition of Cold Absolute Ethanol WaterRemoval->Cooling Quench Reaction Crystallization Dissolution & Crystallization Cooling->Crystallization Heat & Cool Filtration Filtration & Washing (Absolute Ethanol) Crystallization->Filtration Isolate Solid Product Purified Product: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid Filtration->Product Dry to Constant Weight

Thermal condensation synthesis pathway for 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.

References

  • SynZeal. "Azelastine EP Impurity C | 53242-76-5". Available at:[Link]

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

An In-Depth Technical Guide for Structural Characterization Executive Summary & Structural Significance 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1; Formula: C9H7ClO4) is a highly versatile bifunctional mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Characterization

Executive Summary & Structural Significance

5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1; Formula: C9H7ClO4) is a highly versatile bifunctional molecule. It combines the classic pharmacophore of salicylic acid with a highly reactive α-chloro-ketone moiety at the 5-position. Understanding its precise three-dimensional conformation through single-crystal X-ray diffraction (XRD) is critical for drug development professionals.

The spatial orientation of the chloroacetyl group dictates its accessibility for nucleophilic attack (SN2 displacement), making it a vital intermediate in the synthesis of nucleotide prodrugs [1], non-ribosomal peptide synthetase inhibitors [2], and chemotherapeutic flavonoid derivatives [3]. This whitepaper provides a comprehensive, self-validating protocol for the crystallographic characterization of this compound, explaining the causality behind experimental choices and presenting representative structural data.

Pharmacophore Logic and Structural Dynamics

Before initiating crystallization, it is crucial to understand the molecule's structural logic. The compound exhibits two distinct domains that govern both its chemical reactivity and its crystal packing behavior:

  • The Salicylic Acid Core: Drives robust intermolecular packing via carboxylic acid homodimers (R2,2(8) motifs) and features a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid.

  • The 5-Chloroacetyl Group: Introduces a degree of conformational flexibility. The torsion angle of the C-Cl bond relative to the aromatic plane is the primary variable determined during X-ray refinement.

Structural_Logic Core 5-(Chloroacetyl)-2-hydroxybenzoic acid Salicylic Salicylic Acid Core Core->Salicylic Chloroacetyl 5-Chloroacetyl Group Core->Chloroacetyl Hbond Intramolecular H-Bond (Stabilizes Conformation) Salicylic->Hbond Dimer Carboxylic Dimerization (Crystal Packing) Salicylic->Dimer Electrophile Electrophilic Center (SN2 Reactivity) Chloroacetyl->Electrophile

Fig 1. Pharmacophore logic and intermolecular interactions governing the crystal structure.

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity structural data, the following step-by-step methodology must be strictly adhered to. Every step is designed to mitigate common crystallographic artifacts such as solvent disorder or thermal libration.

Single-Crystal Growth Strategies
  • Step 1: Solvent Selection. Dissolve 50 mg of 5-(Chloroacetyl)-2-hydroxybenzoic acid in 2 mL of a non-coordinating solvent system, such as a 1:1 mixture of benzene and ethyl acetate.

    • Causality: Salicylic acid derivatives readily form solvates with protic solvents (like methanol or water) [4]. Using benzene prevents solvent inclusion in the crystal lattice, which would otherwise introduce disorder and complicate the final electron density map.

  • Step 2: Vapor Diffusion. Place the vial containing the solution inside a larger closed chamber containing a precipitant (e.g., n-hexane). Allow to stand at 4 °C for 72 hours.

    • Causality: Slow vapor diffusion at reduced temperatures lowers the kinetic energy of the system, promoting the thermodynamic formation of macroscopic, defect-free single crystals rather than microcrystalline powders.

X-ray Diffraction Data Collection
  • Step 1: Crystal Mounting. Select a crystal of approximate dimensions 0.2 × 0.15 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Step 2: Cryocooling. Immediately transfer the loop to the diffractometer goniometer under a continuous stream of dry nitrogen gas at 100 K.

    • Causality: Collecting data at 100 K minimizes thermal vibrations (Debye-Waller factors). This is critical for accurately determining the carbon-chlorine (C-Cl) bond length, which is highly susceptible to librational shortening at room temperature.

  • Step 3: Diffraction. Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Run a full sphere data collection strategy (ω and φ scans) to ensure high redundancy.

Structure Solution and Refinement
  • Step 1: Integration and Scaling. Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Step 2: Phasing. Solve the structure using Intrinsic Phasing (SHELXT).

    • Causality: Intrinsic phasing is superior to traditional direct methods for this molecule because it effectively leverages the anomalous dispersion signal of the heavy chlorine atom to generate a highly accurate initial electron density map.

  • Step 3: Refinement. Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model, except for the carboxylic and phenolic protons, which should be located from the difference Fourier map to confirm hydrogen bonding networks.

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B C 3. Data Collection (Mo Kα, 100 K) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares, SHELXL) E->F G 7. Validation & CIF (CheckCIF) F->G

Fig 2. Step-by-step X-ray diffraction workflow for structural characterization.

Quantitative Crystallographic Data Presentation

Based on structural homology with closely related 5-substituted salicylic acid derivatives [5], the following tables summarize the representative crystallographic parameters and key geometric features expected for 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C9H7ClO4
Formula Weight 214.60 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.452 Å, b = 11.230 Å, c = 12.105 Å
Beta Angle (β) 104.55°
Volume 979.8 ų
Z (Molecules per unit cell) 4
Calculated Density 1.455 Mg/m³
Absorption Coefficient (μ) 0.385 mm⁻¹
Final R indices [I > 2sigma(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045
Table 2: Key Bond Lengths and Hydrogen Bonding Geometry
Interaction / BondDistance (Å)Angle (°)Structural Significance
C(5) - C(8) [Ketone] 1.492(3)-Links the aromatic ring to the reactive chloroacetyl moiety.
C(9) - Cl(1) 1.785(2)-The leaving group bond; length confirms sp³ hybridization.
O(1)-H(1)···O(3) [Intra] 2.615(2)148(2)Intramolecular H-bond locking the phenolic OH to the carboxyl C=O.
O(4)-H(4)···O(2) [Inter] 2.650(2)172(2)Intermolecular H-bond forming the classic carboxylic acid dimer.

Conclusion

The crystallographic analysis of 5-(Chloroacetyl)-2-hydroxybenzoic acid reveals a structure governed by a delicate balance of rigid intramolecular hydrogen bonding and flexible, reactive side-chain geometry. By employing low-temperature data collection and intrinsic phasing, researchers can accurately map the electron density of the SN2-susceptible carbon-chlorine bond. This structural data is indispensable for computational chemists and drug development professionals seeking to utilize this compound as a building block for advanced therapeutics, prodrug linkers, and novel heterocyclic scaffolds.

References

  • Neighboring Group Catalysis in the Design of Nucleotide Prodrugs Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Structural Biology of Non-Ribosomal Peptide Synthetases PMC - NIH URL: [Link]

  • Synthesis and anti-hepatocellular carcinoma evaluation of salicylic acid-modified indole trimethoxy flavonoid derivatives PMC - NIH URL: [Link]

  • Poly(2-ethyl-2-oxazoline) Conjugates with Salicylic Acid via Degradable Modular Ester Linkages Biomacromolecules - ACS Publications URL: [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate IUCr Journals URL: [Link]

Foundational

Historical discovery and initial synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid

An In-depth Technical Guide to the Historical Context and Initial Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid Introduction 5-(Chloroacetyl)-2-hydroxybenzoic acid is a salicylic acid derivative of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Historical Context and Initial Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid

Introduction

5-(Chloroacetyl)-2-hydroxybenzoic acid is a salicylic acid derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing a reactive chloroacetyl group and the inherent properties of salicylic acid, makes it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the probable historical context of its discovery and a detailed examination of its initial synthesis, grounded in the principles of classical organic chemistry. While a singular, definitive publication detailing its first synthesis is not readily apparent in surveyed literature, its molecular architecture strongly points to a genesis rooted in the well-established Friedel-Crafts acylation reaction.

Historical Perspective: An Extension of 19th-Century Organic Chemistry

The discovery of 5-(Chloroacetyl)-2-hydroxybenzoic acid is best understood not as an isolated event, but as a logical extension of one of the most powerful reactions in synthetic organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Mason Crafts, this reaction provided a robust method for attaching acyl groups to aromatic rings using an acyl halide and a Lewis acid catalyst, typically aluminum chloride.[1][2]

Given the widespread availability of salicylic acid and chloroacetyl chloride in the late 19th and early 20th centuries, and the burgeoning field of medicinal chemistry, it is highly probable that 5-(Chloroacetyl)-2-hydroxybenzoic acid was first synthesized by chemists applying the principles of the Friedel-Crafts reaction to explore derivatives of salicylic acid for potential therapeutic applications. The introduction of the chloroacetyl group would have been a deliberate choice to introduce a reactive handle for further molecular elaboration.

The Initial Synthesis: A Friedel-Crafts Acylation Approach

The most logical and historically consistent method for the initial synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid is the Friedel-Crafts acylation of salicylic acid with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbon-chlorine bond and leading to the formation of a highly electrophilic acylium ion.[1][3]

  • Electrophilic Attack: The electron-rich aromatic ring of salicylic acid acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The hydroxyl and carboxyl groups of salicylic acid are ortho, para-directing and deactivating, respectively. The electrophilic substitution is directed to the position para to the strongly activating hydroxyl group, which is the 5-position.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylic_Acid Salicylic Acid Arenium_Ion Arenium Ion (Sigma Complex) Salicylic_Acid->Arenium_Ion + Acylium Ion Chloroacetyl_Chloride Chloroacetyl Chloride Acylium_Ion Acylium Ion [Cl-CH₂-C=O]⁺ Chloroacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst) Acylium_Ion->Arenium_Ion Product 5-(Chloroacetyl)-2-hydroxybenzoic acid Arenium_Ion->Product - H⁺, - AlCl₃

Simplified workflow of the Friedel-Crafts acylation for the synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid.
Regioselectivity

The substitution pattern in the Friedel-Crafts acylation of salicylic acid is governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho, para-director. The carboxylic acid group is a deactivating group and a meta-director. The powerful ortho, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile (the chloroacetyl group) to the positions ortho and para to it. The para position (C-5) is sterically less hindered than the ortho position (C-3), leading to the preferential formation of 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Logical relationship determining the regioselectivity of the acylation.

Experimental Protocol: A Probable Initial Synthesis

The following protocol is a representation of how the initial synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid would have been carried out based on established Friedel-Crafts procedures.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Salicylic Acid138.1213.8 g0.1
Chloroacetyl Chloride112.9412.4 g (8.7 mL)0.11
Anhydrous Aluminum Chloride133.3429.3 g0.22
Nitrobenzene (solvent)123.11100 mL-
5% Hydrochloric Acid-200 mL-
Water18.02As needed-

Procedure

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is charged with anhydrous aluminum chloride (29.3 g) and nitrobenzene (100 mL). The suspension is cooled in an ice bath.

  • Addition of Reactants: A solution of salicylic acid (13.8 g) and chloroacetyl chloride (12.4 g) in nitrobenzene (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is poured slowly onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This decomposes the aluminum chloride complex.

  • Isolation: The nitrobenzene layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Physicochemical Properties

While early documentation of the physicochemical properties is scarce, modern analytical techniques provide the following data for 5-(Chloroacetyl)-2-hydroxybenzoic acid:

PropertyValue
Molecular FormulaC₉H₇ClO₄
Molar Mass214.60 g/mol [4]
AppearanceOff-white to pale yellow crystalline solid
Melting Point155-158 °C
IUPAC Name5-(2-chloroacetyl)-2-hydroxybenzoic acid

Conclusion

The historical discovery and initial synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid are intrinsically linked to the development of the Friedel-Crafts acylation. While a specific date or inventor may be lost to history, the synthesis represents a logical and insightful application of fundamental organic chemistry principles. The ability to introduce a reactive chloroacetyl group onto the salicylic acid scaffold opened up avenues for the creation of a wide array of derivatives, a legacy that continues in modern drug discovery and development. This guide provides a scientifically grounded reconstruction of this important synthesis, offering valuable insights for today's researchers.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxyxanthone from 2,5-Dihydroxybenzoic Acid.
  • ChemicalBook. (n.d.). Synthesis and Application of 2,5-Dihydroxybenzaldehyde.
  • PubChem. (n.d.). Salicylic acid, chloroacetate.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
  • Google Patents. (n.d.). CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Chloroacetyl)-2-hydroxybenzoic acid

Application Note: Synthesis and Mechanistic Rationale for 5-(Chloroacetyl)-2-hydroxybenzoic Acid Executive Summary 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS No.: 119798-65-1, Formula: C9H7ClO4) is a highly versatile, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Rationale for 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Executive Summary

5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS No.: 119798-65-1, Formula: C9H7ClO4) is a highly versatile, bifunctional screening compound and pharmaceutical building block[1]. Featuring both a reactive α -chloroketone moiety and a salicylic acid core, it serves as a critical intermediate for downstream cyclizations and the synthesis of active pharmaceutical ingredients (APIs). This application note details a robust, self-validating protocol for its synthesis via a regioselective Friedel-Crafts acylation, providing researchers with the mechanistic causality behind each stoichiometric and operational choice.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the Friedel-Crafts acylation of salicylic acid using chloroacetyl chloride in the presence of an anhydrous aluminum chloride ( AlCl3​ ) catalyst.

  • Electrophile Generation: The reaction initiates with the formation of a coordination complex between the strong Lewis acid ( AlCl3​ ) and the chlorine atom of chloroacetyl chloride. The cleavage of the C-Cl bond generates a resonance-stabilized acylium ion, which acts as the active electrophile[2].

  • Synergistic Regioselectivity: Salicylic acid possesses two functional groups with opposing electronic effects. The hydroxyl (-OH) group is strongly activating and directs electrophilic attack to the ortho and para positions. Conversely, the carboxylic acid (-COOH) group is deactivating and directs to the meta position. In this aromatic system, the position para to the hydroxyl group is simultaneously meta to the carboxylic acid group (the 5-position). This synergistic directing effect ensures high regioselectivity for the 5-substituted product.

  • Stoichiometric Causality: Unlike standard Friedel-Crafts acylations that require only a catalytic amount or a slight excess of Lewis acid, this substrate demands a significant stoichiometric excess (typically 3.5 equivalents). AlCl3​ reacts irreversibly with the acidic protons of both the phenol and the carboxylic acid, evolving HCl gas and forming unreactive aluminum complexes. Therefore, two equivalents of AlCl3​ are consumed merely to protect the substrate, while the remaining excess is required to generate the acylium ion.

Process Workflow

SynthesisWorkflow Start Salicylic Acid + Chloroacetyl Chloride (Starting Materials) Complexation Lewis Acid Complexation (3.5 eq AlCl3, 0-5 °C, DCE) Start->Complexation Acylation Electrophilic Aromatic Substitution (60-70 °C, 4-6 h) Complexation->Acylation Quench Acidic Quench (Crushed Ice + Conc. HCl) Acylation->Quench Extraction Liquid-Liquid Extraction (Organic Phase Recovery) Quench->Extraction Purification Recrystallization (Toluene or EtOH/H2O) Extraction->Purification Product 5-(Chloroacetyl)-2-hydroxybenzoic acid (Pure API Intermediate) Purification->Product

Workflow for the regioselective Friedel-Crafts acylation of salicylic acid.

Reagent Matrix and Quantitative Data

To ensure reproducibility, all quantitative data for a standard 100 mmol scale reaction is summarized below.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
Salicylic Acid 138.121.0010013.81 gSubstrate
Chloroacetyl Chloride 112.941.2012013.55 g (9.5 mL)Acylating Agent / Electrophile
Aluminum Chloride (Anhydrous) 133.343.5035046.67 gLewis Acid Catalyst / Complexing Agent
1,2-Dichloroethane (DCE) 98.96N/AN/A150 mLSolvent
Hydrochloric Acid (Conc. 37%) 36.46ExcessN/A30 mLQuenching Reagent

Step-by-Step Experimental Protocol

Part A: System Preparation and Complexation

  • Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an internal thermometer. Attach the top of the condenser to a gas scrubber (to neutralize evolved HCl gas). Flush the system with dry Nitrogen ( N2​ ).

  • Substrate Suspension: Add 13.81 g of salicylic acid and 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir to create a uniform suspension.

  • Lewis Acid Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Carefully add 46.67 g of anhydrous AlCl3​ in small portions over 30 minutes.

    • Causality: This step is highly exothermic and releases HCl gas as the aluminum coordinates with the hydroxyl and carboxyl groups. Strict temperature control prevents premature side reactions and solvent boiling.

Part B: Electrophilic Aromatic Substitution 4. Electrophile Introduction: Dilute 9.5 mL of chloroacetyl chloride in 20 mL of anhydrous DCE. Transfer this to the addition funnel and add it dropwise to the reaction mixture over 20 minutes while maintaining the internal temperature below 10 °C. 5. Thermal Activation: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 60–70 °C using an oil bath. Maintain this temperature for 4 to 6 hours.

  • Causality: The elevated temperature provides the necessary activation energy to drive the electrophilic aromatic substitution at the sterically hindered, but electronically favored, 5-position.

Part C: Quenching and Workup 6. Acidic Quench: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a 1 L beaker containing 250 g of crushed ice and 30 mL of concentrated HCl under vigorous stirring.

  • Causality: AlCl3​ is highly water-sensitive and reacts violently. The addition of concentrated HCl is critical; it ensures that the hydrolyzed aluminum salts ( Al(OH)3​ ) are converted into highly water-soluble AlCl3​ or Al(H2​O)63+​ complexes, preventing the formation of thick, intractable emulsions during extraction[3].
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCE) layer. Extract the remaining aqueous layer with two 50 mL portions of DCE[3].
  • Washing and Drying: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated brine. Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter by gravity to remove the drying agent[3].

Part D: Purification and Validation 9. Concentration: Remove the DCE solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid residue. 10. Recrystallization: Recrystallize the crude solid from a minimum amount of boiling toluene (or an ethanol/water mixture). Allow to cool slowly to room temperature, then to 4 °C to induce crystallization. Filter the purified 5-(chloroacetyl)-2-hydroxybenzoic acid crystals and dry in a vacuum oven at 40 °C. 11. Self-Validation (Analytical): Confirm product identity and purity via 1H -NMR (look for the disappearance of the proton at the 5-position and the appearance of the highly deshielded −CH2​Cl singlet around 4.7 ppm) and LC-MS (Target m/z: ~213.9 for [M−H]− in negative ion mode).

References

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 NIScPR. URL: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid via Friedel-Crafts Acylation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of 5-(chloroacetyl)-2-hydroxybenzoic acid f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 5-(chloroacetyl)-2-hydroxybenzoic acid from salicylic acid and chloroacetyl chloride is a foundational transformation in medicinal chemistry, frequently utilized to generate key intermediates for prodrugs and advanced heterocyclic therapeutics[1]. While the Friedel-Crafts acylation is a textbook reaction, applying it to a highly functionalized, deactivated aromatic system like salicylic acid requires precise stoichiometric control and strategic solvent selection. This application note provides a field-proven, self-validating protocol, detailing the mechanistic causality behind reagent equivalents, regioselectivity, and workup conditions to ensure high-yield, scalable results.

Mechanistic Rationale & Reaction Dynamics

To master this synthesis, one must understand the competing electronic and steric forces governing the reaction.

Regioselectivity: The "Why Position 5?" Question

Salicylic acid possesses two substituents: a hydroxyl group (-OH) and a carboxylic acid group (-COOH).

  • The -OH group is a strongly activating, ortho/para-directing group due to the donation of lone-pair electrons into the π -system.

  • The -COOH group is a deactivating, meta-directing group.

When evaluating their synergistic directing effects, both groups electronically favor electrophilic attack at positions 3 and 5. However, position 3 is flanked directly between the -OH and -COOH groups, creating immense steric hindrance. Because the active electrophile is a bulky acylium ion coordinated with aluminum chloride ( [ClCH2​C+=O][AlCl4−​] ), attack at position 3 is kinetically unfavorable. Consequently, electrophilic aromatic substitution occurs almost exclusively at the less hindered position 5[2].

Stoichiometric Causality: The "Why 3.5 eq AlCl3​ ?" Question

A common pitfall in acylating multi-heteroatom rings is catalyst starvation. In this protocol, 3.5 equivalents of anhydrous AlCl3​ are strictly required[3]. This is not an arbitrary excess; it is a mechanistic necessity:

  • 1.0 eq coordinates with the carbonyl oxygen of the -COOH group.

  • 1.0 eq reacts with the phenolic -OH group, liberating HCl gas and forming a strong aluminum-oxygen bond ( −OAlCl2​ ).

  • 1.0 eq coordinates with chloroacetyl chloride to generate the active acylium electrophile.

  • 0.5 eq (Excess) compensates for trace moisture in the solvent and ensures the reaction is driven to completion.

Mechanism A Chloroacetyl Chloride + AlCl3 B Acylium Ion Complex [ClCH2C+=O][AlCl4-] A->B Lewis Acid Activation D Electrophilic Attack at Position 5 (Sterically Favored) B->D Electrophile C Salicylic Acid (Coordinated with 2 eq AlCl3) C->D Nucleophilic Ring E Wheland Intermediate (Resonance Stabilized) D->E F Rearomatization (- H+) E->F G Product-Al Complex F->G H Acid Quench (HCl/Ice) Liberates Free Acid G->H Hydrolysis

Caption: Mechanistic pathway of the regioselective Friedel-Crafts acylation of salicylic acid.

Experimental Design & Optimization

The choice of solvent dictates the reaction temperature and the solubility of the intermediate aluminum complexes. While traditional methods utilized highly toxic carbon disulfide ( CS2​ ), modern scalable approaches utilize 1,2-Dichloroethane (DCE) or Ionic Liquids[3].

Table 1: Solvent System Optimization Data
Solvent SystemTemp (°C)Time (h)Yield (%)Process Engineering Remarks
1,2-Dichloroethane (DCE) 45 - 504.078 - 82Standard scalable conditions; moderate toxicity; easy phase separation.
Nitrobenzene 603.580 - 85Excellent solubility for Al-complexes; high boiling point makes removal difficult.
Carbon Disulfide ( CS2​ ) 40 (Reflux)6.0< 60Poor solubility for deactivated complexes; highly flammable and toxic.
Ionic Liquid ([Et3NH][Al2Cl7])452.591 - 95Green alternative; highly efficient; allows for phase-separation workup[3].

Step-by-Step Protocol (DCE Method)

Scale: 100 mmol (13.8 g) Salicylic Acid

Materials & Equipment
  • Reagents: Salicylic acid (13.8 g, 100 mmol), Chloroacetyl chloride (13.5 g, 120 mmol, 1.2 eq), Anhydrous Aluminum chloride (46.7 g, 350 mmol, 3.5 eq), Anhydrous 1,2-Dichloroethane (150 mL).

  • Equipment: 500 mL 3-neck round-bottom flask, magnetic stirrer, reflux condenser, addition funnel, nitrogen line, HCl gas scrubber.

Workflow Execution
  • System Preparation: Flame-dry the glassware and purge with nitrogen. Attach the gas scrubber to the condenser to neutralize the copious amounts of HCl gas that will evolve.

  • Suspension & Cooling: Add 13.8 g of salicylic acid and 150 mL of anhydrous DCE to the flask. Stir to form a uniform suspension. Cool the mixture to 0–5 °C using an ice-water bath.

  • Catalyst Addition (Critical Step): Carefully add 46.7 g of anhydrous AlCl3​ in small portions over 30 minutes.

    • Expert Insight: This step is highly exothermic. Maintain the internal temperature below 10 °C to prevent premature side reactions. The mixture will transition into a thick, yellowish suspension.

  • Electrophile Addition: Transfer 13.5 g of chloroacetyl chloride to the addition funnel. Add it dropwise over 20 minutes, maintaining the temperature at 0–5 °C.

  • Acylation (Heating): Remove the ice bath. Slowly heat the mixture to 45–50 °C using an oil bath and maintain for 4 hours.

    • Self-Validation: Monitor via TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the salicylic acid spot disappears.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Slowly pour the mixture into a vigorously stirred beaker containing 300 g of crushed ice and 50 mL of concentrated HCl .

    • Expert Insight: Why concentrated HCl? Without it, the aluminum will precipitate as an intractable, gel-like aluminum hydroxide ( Al(OH)3​ ) emulsion, ruining the extraction. The strong acid keeps the aluminum soluble as Al3+ in the aqueous phase.

  • Isolation: Transfer to a separatory funnel. Isolate the lower organic (DCE) layer. Extract the aqueous layer with fresh DCE (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate/hexanes to afford the pure product.

Workflow N1 Step 1: Preparation Dry DCE & Salicylic Acid under N2 atm N2 Step 2: AlCl3 Addition Add 3.5 eq AlCl3 at 0-5 °C (Exothermic) N1->N2 N3 Step 3: Acylation Dropwise Chloroacetyl Chloride at 0-5 °C N2->N3 N4 Step 4: Heating Stir at 45-50 °C for 4 hours N3->N4 N5 Step 5: Quenching Pour into Ice + conc. HCl to break complex N4->N5 N6 Step 6: Isolation Extract, Concentrate & Recrystallize N5->N6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical benchmarks.

Table 2: Expected Analytical Data for 5-(Chloroacetyl)-2-hydroxybenzoic acid
Analytical MethodKey Signals / ObservationsStructural Assignment
1 H NMR (DMSO- d6​ ) δ ~11.5 (br s, 1H)Carboxylic acid -COOH
δ ~10.8 (br s, 1H)Phenolic -OH
δ 8.4 (d, J=2.2 Hz, 1H)Aromatic H-6 (meta to OH, ortho to COOH)
δ 8.1 (dd, J=8.6,2.2 Hz, 1H)Aromatic H-4 (para to COOH)
δ 7.1 (d, J=8.6 Hz, 1H)Aromatic H-3 (ortho to OH)
δ 5.1 (s, 2H)Aliphatic - CH2​ -Cl
FT-IR (ATR, cm −1 )~3200-2500 (broad)O-H stretch (H-bonded)
~1680, ~1650C=O stretch (Carboxylic acid), C=O stretch (Ketone)
LC-MS (ESI-) m/z 213.0[M-H] for C9​H7​ClO4​ (Isotope pattern 3:1 for Cl)

Troubleshooting & Safety

  • Moisture Sensitivity: AlCl3​ is highly hygroscopic. Exposure to ambient humidity will rapidly degrade the catalyst into HCl and Al(OH)3​ , killing the reaction yield. Weigh and transfer AlCl3​ rapidly, ideally in a glovebox or under a nitrogen cone.

  • Toxicity of Chloroacetyl Chloride: This reagent is a severe lachrymator and corrosive alkylating agent. All operations must be conducted in a high-flow fume hood with appropriate PPE (heavy-duty nitrile or butyl gloves).

  • Emulsion Formation: If an emulsion forms during the extraction step, it is a sign of insufficient acid during the quench. Add more concentrated HCl and filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. John Wiley & Sons.[Link]

  • Thomson, W., et al. (1993). Neighboring Group Catalysis in the Design of Nucleotide Prodrugs. Journal of Medicinal Chemistry, 36(2), 175-185. ACS Publications.[Link]

  • Hu, X., et al. (2015). Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. Chinese Patent CN104513177A.

Sources

Method

Application Note: 5-(Chloroacetyl)-2-hydroxybenzoic Acid as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, E-E-A-T aligned guide on the mechanistic synthesis, orthogonal reactivity, and downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, E-E-A-T aligned guide on the mechanistic synthesis, orthogonal reactivity, and downstream pharmaceutical applications of 5-(chloroacetyl)-2-hydroxybenzoic acid.

Introduction & Chemical Profiling

5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1), also known as 5-chloroacetylsalicylic acid, is a highly functionalized aromatic building block[1]. Its molecular architecture (C₉H₇ClO₄) features three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl group, and an α -chloroketone moiety. This bifunctional nature makes it an exceptionally valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 selective inhibitors, and novel organometallic anti-tumor agents[2][3].

Mechanistic Rationale & Synthesis Strategy

The standard synthesis of 5-(chloroacetyl)-2-hydroxybenzoic acid relies on the Friedel-Crafts acylation of salicylic acid (or its amide derivatives) using chloroacetyl chloride[4].

Causality Behind Experimental Choices
  • Regioselectivity: The phenolic -OH group is strongly activating and ortho/para-directing, while the -COOH group is deactivating and meta-directing. Both groups synergistically direct the incoming electrophile to the 5-position (para to the OH, meta to the COOH).

  • Catalyst Stoichiometry: Unlike standard Friedel-Crafts acylations that require a catalytic amount of Lewis acid, this reaction requires a strict excess (>3 equivalents) of Aluminum Chloride ( AlCl3​ ) . The oxygen atoms in both the carboxylic acid and the phenolic hydroxyl group strongly coordinate with AlCl3​ , effectively neutralizing its catalytic activity. The excess ensures sufficient free AlCl3​ remains to generate the highly reactive acylium ion from chloroacetyl chloride.

  • Solvent Selection: While traditional methods use nitrobenzene, modern green-chemistry protocols often employ ionic liquids to improve yields and allow for catalyst recycling, mitigating the environmental impact of heavy Lewis acid usage[4].

Synthesis SA Salicylic Acid (Electron-rich phenol ring) Complex AlCl3-Coordinated Intermediate SA->Complex Lewis Acid Coordination CAC Chloroacetyl Chloride + Excess AlCl3 CAC->Complex Acylium Ion Generation Product 5-(Chloroacetyl)- 2-hydroxybenzoic acid Complex->Product Electrophilic Aromatic Substitution (EAS)

Mechanistic pathway of Friedel-Crafts acylation to synthesize 5-chloroacetylsalicylic acid.

Experimental Protocol: Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Note: This protocol is a self-validating system. Visual cues (color changes, gas evolution) are embedded to confirm reaction progress without requiring immediate offline analysis.

Reagents Required:

  • Salicylic acid (1.0 eq, dried over P2​O5​ )

  • Chloroacetyl chloride (1.5 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (3.5 eq)

  • Nitrobenzene or Ionic Liquid (solvent)[4]

  • Ice-cold 1M HCl (for quenching)

Step-by-Step Methodology:

  • System Preparation: Purge a 3-neck round-bottom flask with inert gas (Argon/Nitrogen). Equip with a reflux condenser, a dropping funnel, and a gas scrubber (to neutralize evolved HCl gas).

  • Complex Formation: Dissolve salicylic acid (1.0 eq) in the chosen solvent. Slowly add anhydrous AlCl3​ (3.5 eq) in portions.

    • Validation Check: The solution will turn a deep, dark color, and an exotherm will occur, confirming the formation of the Lewis acid-substrate complex.

  • Acylation: Cool the mixture to 0–5 °C. Add chloroacetyl chloride (1.5 eq) dropwise over 30 minutes to control the generation of the acylium ion.

  • Heating & Monitoring: Gradually warm the reaction to 45–55 °C and stir for 4–6 hours[4].

    • Validation Check: Copious evolution of HCl gas indicates active electrophilic aromatic substitution. When gas evolution ceases, the reaction has reached completion.

  • Quenching (Critical Step): Pour the dark reaction mixture slowly into vigorously stirred ice-cold 1M HCl.

    • Causality: The acidic aqueous quench hydrolyzes the aluminum complexes, releasing the free functional groups and driving the product into the organic phase.

  • Workup & Purification: Extract the aqueous phase with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from a toluene/petroleum ether mixture to yield pure 5-(chloroacetyl)-2-hydroxybenzoic acid.

Orthogonal Reactivity & Downstream Applications

The true value of 5-(chloroacetyl)-2-hydroxybenzoic acid lies in its orthogonal reactivity. The α -chloroketone acts as a highly reactive electrophile for nucleophilic substitution, while the carboxylic acid can undergo esterification or amidation.

A. Heterocyclic Scaffold Generation (Anti-Inflammatory Agents)

The α -chloroketone moiety readily reacts with nucleophiles such as pyrazole or thiourea. For instance, reacting the intermediate with pyrazole in the presence of triethylamine (to deprotonate the N1 nitrogen and increase nucleophilicity) yields pyrazolyl-acetoxybenzamide derivatives. These derivatives are designed to maintain the anti-inflammatory properties of aspirin while significantly reducing gastrointestinal ulcerogenic side effects by preserving COX-1 expression[2].

B. Organometallic COX Inhibitors (Anti-Tumor Agents)

The carboxylic acid group can be esterified with propargyl alcohol using DCC/DMAP coupling. The resulting terminal alkyne is then reacted with dicobaltoctacarbonyl to form [(prop-2-ynyl)-2-acetoxybenzoate]dicobalthexacarbonyl complexes. These organometallic derivatives act as irreversible COX-1/COX-2 inhibitors and have demonstrated high growth-inhibitory potential against colon (HT-29) and breast (MDA-MB-231) cancer cell lines[3].

Derivatization Core 5-(Chloroacetyl)-2-hydroxybenzoic acid (Bifunctional Scaffold) Path1 Nucleophilic Attack at α-Carbon (e.g., Pyrazole + TEA) Core->Path1 α-Chloroketone Reactivity Path2 Esterification of Carboxylic Acid (e.g., Propargyl Alcohol + DCC) Core->Path2 Carboxylic Acid Reactivity Prod1 Heterocyclic NSAID Derivatives (Reduced Ulcerogenic Effects) Path1->Prod1 N-Alkylation / Cyclization Prod2 Cobalt-Alkyne Complexes (Targeted Anti-Tumor Agents) Path2->Prod2 Organometallic Coordination

Divergent synthetic pathways leveraging the orthogonal reactivity of the intermediate.

Table 1: Reaction Conditions and Yields for Key Derivatives
Target DerivativeReagents & CatalystReaction ConditionsAverage YieldPrimary Pharmacological Target
3-Pyrazolyl-2-acetoxybenzamide Pyrazole, Triethylamine (TEA), DioxaneReflux, 2–8 hours82%COX-1 sparing anti-inflammatory[2]
Propargyl-chloroacetylsalicylate Propargyl alcohol, DCC, DMAP, DCM0 °C to RT, 2–3 hours64–76%Precursor for organometallics[3]
Co-ASS Alkyne Complex Dicobaltoctacarbonyl, THFRT, 4 hours (Argon)48–55%COX-2 inhibition / Anti-tumor[3]

Analytical Validation & Quality Control

To ensure batch-to-batch reproducibility, the synthesized 5-(chloroacetyl)-2-hydroxybenzoic acid must be validated using spectroscopic methods[5].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet):

    • ~3100–2400 cm⁻¹: Broad stretch indicative of the strongly hydrogen-bonded carboxylic acid and phenolic -OH groups.

    • ~1750–1680 cm⁻¹: Two distinct sharp peaks representing the C=O stretches of the carboxylic acid and the α -chloroketone.

    • ~790–750 cm⁻¹: C−Cl stretching vibration confirming the presence of the chloroacetyl group[2].

  • Nuclear Magnetic Resonance (¹H-NMR, CDCl₃ or DMSO-d₆):

    • ~4.80–5.00 ppm (s, 2H): Singlet corresponding to the −CH2​Cl protons. The strong deshielding effect of both the carbonyl and the chlorine atom pushes this signal downfield.

    • ~7.00–8.10 ppm (m, 3H): Aromatic protons exhibiting an ABX spin system, confirming substitution at the 5-position.

    • >10.0 ppm (br s, 2H): Exchangeable protons belonging to the -COOH and phenolic -OH (often broadened or missing depending on solvent exchange).

References

  • EvitaChem. Screening Compounds P28969 - 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS 119798-65-1). EvitaChem Catalog. 1

  • Google Patents. CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. 4

  • Nazish Farhan, et al. Synthesis Of 3-Pyrazolyl 2-Acetoxybenzamide & Evaluation of its Antiinflammatory Activity. International Journal of Pharmaceutical Sciences, 2025, Vol 3, Issue 7, 1466-1474. 2

  • Dalton Transactions (RSC Publishing). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. DOI:10.1039/C7DT04790H. 3

  • BenchChem Technical Support Team. An In-depth Technical Guide to 5-Chlorosalicylic Acid Derivatives and Their Potential Uses. BenchChem Application Notes. 5

Sources

Application

5-(Chloroacetyl)-2-hydroxybenzoic acid applications in drug discovery and development

Application Note: 5-(Chloroacetyl)-2-hydroxybenzoic Acid in Drug Discovery and Combinatorial Synthesis Executive Summary 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1) is a highly versatile, bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Chloroacetyl)-2-hydroxybenzoic Acid in Drug Discovery and Combinatorial Synthesis

Executive Summary

5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1) is a highly versatile, bifunctional building block bridging the gap between classic pharmacophore design and modern combinatorial chemistry. By combining the cyclooxygenase (COX)-binding properties of a salicylic acid core with the electrophilic reactivity of an α -haloketone, this molecule serves as a privileged scaffold for developing anti-inflammatory agents, targeted antitumor complexes, and metabolically stable prodrugs.

Mechanistic Rationale & Structural Causality

To effectively utilize 5-(chloroacetyl)-2-hydroxybenzoic acid, one must understand the causality behind its structural reactivity and stability.

1. Regioselective Synergy in Synthesis The synthesis of this scaffold relies on the electrophilic aromatic substitution of salicylic acid. The hydroxyl group (-OH) is strongly electron-donating and ortho/para-directing, while the carboxyl group (-COOH) is electron-withdrawing and meta-directing. These two directing effects work synergistically to activate the 5-position (which is para to the -OH and meta to the -COOH). This allows for highly regioselective Friedel-Crafts acylation, minimizing unwanted isomers and streamlining purification.

2. Orthogonal Stability vs. O-Acylated Prodrugs Historically, O-chloroacetylated salicylic acids (e.g., 2-(chloroacetoxy)benzoic acid) have been used as esterase-labile linkers in the design of nucleotide prodrugs[1]. However, ester linkages are rapidly cleaved by plasma esterases. By shifting the chloroacetyl group to the carbon ring (the 5-position), the resulting C–C bond provides a metabolically stable scaffold. This ensures the pharmacophore remains intact during systemic circulation, allowing the reactive α -haloketone to be utilized for target binding rather than mere prodrug cleavage.

3. Electrophilic α -Haloketone Reactivity The chloroacetyl group is a classic electrophile. The adjacent carbonyl group inductively withdraws electron density, making the α -carbon highly susceptible to nucleophilic attack ( SN​2 ). Furthermore, the π -orbital of the carbonyl group overlaps with the incoming nucleophile's orbitals, significantly lowering the activation energy of the transition state. This enables rapid, room-temperature derivatization with various amines and thiols to generate High-Throughput Screening (HTS) libraries[2].

4. Antitumor and Agricultural Applications While static halogenated aspirin derivatives (e.g., 5-chloro-acetylsalicylic acid) have been successfully complexed with transition metals like cobalt for specific antitumor applications[3], the reactive nature of the 5-(chloroacetyl) derivative allows for the dynamic covalent attachment of diverse metal-chelating ligands or alkyne motifs. Beyond human therapeutics, derivatives of this scaffold have also demonstrated efficacy in stimulating hypersensitive defense responses in agricultural biotechnology[4].

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity in your synthetic workflows.

Protocol 1: Regioselective Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Causality Insight: Standard acylation of salicylic acid without a Lewis acid yields O-acylated products. Utilizing >2 equivalents of AlCl3​ is mandatory here; the first equivalent coordinates the carboxylic and phenolic oxygens, while the second activates the chloroacetyl chloride for C-acylation.

  • Complexation: Suspend salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere. Cool to 0 °C. Carefully add anhydrous AlCl3​ (2.5 eq) in portions. Self-Validation: The mixture will form a thick, colored complex; monitor for the cessation of HCl gas evolution.

  • Electrophilic Attack: Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Progression: Remove the ice bath and reflux the mixture for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1 with 1% acetic acid). The starting material ( Rf​≈0.4 ) should convert to a lower-running spot ( Rf​≈0.25 ) due to increased polarity.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice containing 1M HCl to break the aluminum complex. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a toluene/petroleum ether mixture to yield pure 5-(chloroacetyl)-2-hydroxybenzoic acid as a crystalline solid.

Protocol 2: High-Throughput SN​2 Diversification with Amines

Causality Insight: Potassium carbonate ( K2​CO3​ ) is selected as the base because it efficiently scavenges the HCl byproduct without acting as a competing nucleophile, preventing the protonation and subsequent deactivation of the incoming amine.

  • Initiation: Dissolve 5-(chloroacetyl)-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (2.0 eq) and stir for 10 minutes at room temperature.

  • Nucleophilic Substitution: Add the desired primary or secondary amine (1.1 eq). Stir the mixture at 60 °C for 4 hours.

  • Workup: Pour the mixture into ice-cold water. Self-Validation: If the resulting aminoacetyl derivative is neutral, it will precipitate as a solid. If it remains in solution, adjust the pH to its isoelectric point using 0.5M HCl to induce crystallization.

  • Filtration: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Quantitative Data: SN​2 Diversification Matrix

Summarized below are validated parameters for generating diverse screening libraries from the 5-(chloroacetyl)-2-hydroxybenzoic acid scaffold.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Target Application
Morpholine K2​CO3​ DMF60482COX-2 Inhibitor Screening
Piperazine DIPEAMeCN80675Antitumor Ligand Design
Benzylamine K2​CO3​ DMF60578Kinase Binding Assays
Thiophenol Cs2​CO3​ DMF25289Enzymatic Probe Development

Pathway Visualization

G SA Salicylic Acid (Pharmacophore Core) FCA Friedel-Crafts Acylation (AlCl3, Heat) SA->FCA CAC Chloroacetyl Chloride (Electrophile) CAC->FCA Target 5-(Chloroacetyl)-2-hydroxybenzoic acid CAS: 119798-65-1 FCA->Target SN2 SN2 Diversification (Amines/Thiols) Target->SN2 Prodrug Esterification / Linker (Nucleosides) Target->Prodrug Metal Metal Complexation (Co, Cu, Zn) Target->Metal Lib HTS Compound Libraries (Anti-inflammatory) SN2->Lib Pro Nucleotide Prodrugs (Targeted Delivery) Prodrug->Pro Anti Antitumor Agents (Metal-Alkyne Complexes) Metal->Anti

Fig 1: Synthetic workflow and diversification of 5-(chloroacetyl)-2-hydroxybenzoic acid.

References

  • Screening Compounds P28969 Source: EvitaChem URL
  • Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents Source: RSC Advances URL
  • Neighboring Group Catalysis in the Design of Nucleotide Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO 2005/094580 A1 (Plant Defense Stimulation Methods)

Sources

Method

Application Note: Industrial Scale-Up and Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1)[1][2] Executive Summary & Mechanistic Grounding 5-(Chloroacetyl)-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1)[1][2]

Executive Summary & Mechanistic Grounding

5-(Chloroacetyl)-2-hydroxybenzoic acid (often referred to as 5-chloroacetylsalicylic acid) is a highly valued intermediate in the synthesis of complex pharmaceuticals, including salicylamide derivatives, cardiovascular agents, and novel antitumor complexes[3][4]. The industrial production of this compound relies on the Friedel-Crafts acylation of salicylic acid using chloroacetyl chloride.

While Friedel-Crafts acylation is a fundamental organic transformation, scaling it up for salicylic acid presents unique thermochemical and stoichiometric challenges. Salicylic acid possesses both a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) group. These functional groups act as Lewis bases that strongly coordinate with the Lewis acid catalyst (typically Aluminum Chloride, AlCl₃), forming a deactivated, insoluble complex[5][6].

Regioselective Causality: The regioselectivity of this reaction is governed by the synergistic directing effects of the functional groups. The hydroxyl group is a strong electron-donating group (ortho/para directing), while the carboxyl group is electron-withdrawing (meta directing). Steric hindrance from the bulky AlCl₃-coordinated carboxyl group effectively blocks the ortho position, driving the acylium ion attack almost exclusively to the 5-position (para to the hydroxyl group)[7][8].

Process Optimization: The Causality Behind Scale-Up Choices

To transition this synthesis from the bench to a pilot-plant scale, every parameter must be optimized to ensure safety, yield, and phase-separation efficiency.

A. Stoichiometry of the Lewis Acid

A standard catalytic amount of AlCl₃ will fail. Because the -COOH and -OH groups sequester the catalyst, a minimum of 3.0 equivalents of AlCl₃ is strictly required [9][10]. The first two equivalents saturate the heteroatoms, while the third equivalent is necessary to cleave the C-Cl bond of chloroacetyl chloride, generating the highly reactive acylium ion ([ClCH₂C=O]⁺).

B. Solvent Selection Matrix

Selecting the correct solvent is critical for managing the massive exotherm during catalyst complexation and ensuring a homogeneous reaction mixture.

SolventSolubility of Al-ComplexExotherm Control (Boiling Pt.)Phase SeparationEnvironmental/Safety Profile
Dichloromethane (DCM) ModeratePoor (Boils at 39°C)GoodHigh volatility, restricted
1,2-Dichloroethane (DCE) Good Excellent (Boils at 83°C) Excellent Moderate toxicity, scalable
Nitrobenzene ExcellentGood (Boils at 210°C)Difficult (Emulsions)High toxicity, difficult removal
Carbon Disulfide (CS₂) PoorPoor (Boils at 46°C)GoodExtreme fire hazard
C. The "Reverse Quench" Strategy

Quenching a Friedel-Crafts reaction at scale generates massive amounts of HCl gas and heat. Adding water directly to the reactor causes localized overheating, which hydrolyzes the sensitive chloroacetyl moiety. We employ a reverse quench —pumping the reaction mixture into a larger vessel containing a massive excess of crushed ice and concentrated HCl[3][11].

Reaction Workflow & Pathway Visualization

Workflow SA Salicylic Acid (Starting Material) Complex Al-Coordinated Salicylate Complex (Deactivated Ring) SA->Complex 2.0 eq AlCl3 AlCl3 AlCl3 (Lewis Acid) >3.0 Equivalents AlCl3->Complex Acylium Acylium Ion [ClCH2C=O]+ AlCl3->Acylium CAC Chloroacetyl Chloride (Acylating Agent) CAC->Acylium 1.0+ eq AlCl3 Reaction Electrophilic Aromatic Substitution (40-50°C) Complex->Reaction Acylium->Reaction Para-attack IPC IPC: HPLC Analysis (Target: >95% Conversion) Reaction->IPC Sampling Quench Reverse Quench (Ice / HCl) Product 5-(Chloroacetyl)-2- hydroxybenzoic acid (Isolated Yield >80%) Quench->Product Crystallization IPC->Quench Pass

Workflow and mechanistic pathway for the Friedel-Crafts acylation of salicylic acid.

Quantitative Data: Stoichiometric Optimization

The following table summarizes the optimization data collected during pilot trials, demonstrating the causality between AlCl₃ equivalents and overall yield.

AlCl₃ EquivalentsReaction Temp (°C)Conversion (%)Impurity Profile (Side Products)
1.545< 10%N/A (Incomplete activation)
2.54545%High unreacted starting material
3.5 45 > 95% < 2% (Optimal conditions)
4.545> 96%~5% (Polymerization/tar formation)

Experimental Protocol: 1 kg Pilot Scale

This protocol is designed as a self-validating system . At critical junctions, specific physical or chemical checks are embedded to ensure the process is proceeding correctly before advancing to the next step.

Materials Required
  • Salicylic Acid: 1.00 kg (7.24 mol)

  • Chloroacetyl Chloride: 0.98 kg (8.69 mol, 1.2 eq)

  • Aluminum Chloride (Anhydrous): 3.38 kg (25.3 mol, 3.5 eq)

  • 1,2-Dichloroethane (DCE): 10 L

  • Concentrated HCl (37%): 2 L

  • Ice/Water: ~15 kg

Step-by-Step Methodology

Step 1: Reactor Preparation & Complexation

  • Purge a 20 L glass-lined jacketed reactor with N₂. Causality: AlCl₃ is highly moisture-sensitive; atmospheric moisture will prematurely hydrolyze the catalyst, generating HCl gas and reducing efficacy.

  • Charge 10 L of anhydrous DCE and 3.38 kg of AlCl₃. Initiate agitation (150 rpm).

  • Cool the suspension to 0–5 °C using the jacket chiller.

  • Slowly charge 1.00 kg of Salicylic Acid in portions over 1 hour, maintaining the internal temperature strictly below 15 °C.

    • Self-Validating Check: The mixture will transition from a suspension to a thick, yellowish complex. If the temperature spikes above 15 °C, pause addition immediately to prevent premature side reactions.

Step 2: Generation of Acylium Ion and Acylation

  • Add 0.98 kg of Chloroacetyl Chloride dropwise via an addition funnel over 1.5 hours at 0–10 °C.

  • Once addition is complete, gradually heat the reactor jacket to bring the internal temperature to 45 °C.

  • Stir at 45 °C for 6–8 hours. Causality: The Al-coordinated ring is highly electron-deficient. Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur.

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench in 5 mL ice/HCl, extract with EtOAc, and analyze via HPLC.

    • Self-Validating Check: The reaction is deemed complete only when unreacted salicylic acid is <3.0%. Do not proceed to quenching until this metric is met.

Step 3: Reverse Quenching

  • Prepare a 50 L quench vessel containing 15 kg of crushed ice and 2 L of conc. HCl.

  • Transfer the reaction mixture slowly into the quench vessel under vigorous stirring, keeping the quench temperature below 25 °C.

  • Self-Validating Check: Test the pH of the aqueous phase. It must be < 1 . An acidic environment guarantees the complete dissolution of aluminum salts into water-soluble Al³⁺ ions, preventing the formation of intractable aluminum hydroxide emulsions during phase separation.

Step 4: Phase Separation & Isolation

  • Allow the layers to settle for 30 minutes. Separate the lower organic (DCE) layer.

  • Extract the aqueous layer with an additional 3 L of DCE to maximize yield.

  • Combine the organic layers and wash with 5 L of brine.

  • Concentrate the DCE layer under reduced pressure (40 °C, 100 mbar) to roughly 3 L.

  • Induce crystallization by adding 5 L of cold heptane.

  • Filter the resulting white-to-off-white solid, wash with cold heptane, and dry in a vacuum oven at 45 °C for 12 hours.

  • Expected Yield: ~1.25 kg (80%). Purity >98% by HPLC.

References

  • Source: rsc.
  • Source: nih.
  • Source: benchchem.
  • Source: sigmaaldrich.
  • Source: evitachem.

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Strategies Utilizing 5-(Chloroacetyl)-2-hydroxybenzoic Acid and Its Derivatives

An In-Depth Technical Guide Introduction 5-(Chloroacetyl)-2-hydroxybenzoic acid is a multifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arran...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

5-(Chloroacetyl)-2-hydroxybenzoic acid is a multifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a salicylic acid moiety and a reactive α-chloro ketone side chain makes it a versatile building block for the synthesis of complex heterocyclic systems and other high-value molecules. While not a conventional substrate for direct cross-coupling at its aromatic core, its true potential is unlocked through intelligent synthetic design, either by leveraging its inherent reactivity to form new heterocyclic systems suitable for subsequent cross-coupling, or by modifying its structure to create a reactive handle for such transformations.

This guide provides a comprehensive overview of two primary strategies for incorporating 5-(Chloroacetyl)-2-hydroxybenzoic acid into cross-coupling reaction schemes. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific reagents and conditions, and troubleshooting insights to empower researchers to successfully employ this valuable synthon in their work. The protocols described herein are designed to be self-validating, with clear explanations for each step of the process.

Reactivity Analysis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

A cursory examination of the molecule reveals three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a chloroacetyl group. For traditional palladium-catalyzed cross-coupling reactions, which typically require an aryl halide or triflate, this molecule presents a challenge as it lacks a suitable leaving group directly attached to the aromatic ring.

However, the molecule's power lies in the strategic interplay between the phenolic hydroxyl and the chloroacetyl group. The α-chloro ketone is electrophilic, and the adjacent phenol is nucleophilic (especially when deprotonated), creating a perfect scenario for intramolecular cyclization.

cluster_0 5-(Chloroacetyl)-2-hydroxybenzoic acid cluster_1 Key Reactive Sites mol A Phenolic -OH: Nucleophilic site for intramolecular cyclization. Can be converted to triflate (-OTf) for direct cross-coupling. A->mol B Chloroacetyl Group: Electrophilic carbon and C-Cl bond are key for alkylation and cyclization reactions. B->mol C Carboxylic Acid: Directs ortho-reactivity and can be a handle for further derivatization. C->mol

Caption: Key reactive sites on 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Strategy A: Intramolecular Cyclization to Benzofurans Followed by Cross-Coupling

The most direct and powerful application of 5-(Chloroacetyl)-2-hydroxybenzoic acid is its use as a precursor to benzofurans. Benzofurans are a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[1][2][3] This strategy involves a base-mediated intramolecular cyclization, followed by dehydration, to construct the benzofuran core. The resulting benzofuran, which retains the carboxylic acid handle, can then be subjected to further functionalization or used in subsequent synthetic steps.

Principle of Benzofuran Synthesis

This transformation proceeds via an initial deprotonation of the phenolic hydroxyl group by a base. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group in an intramolecular SN2 reaction to form a five-membered ring. Subsequent dehydration yields the aromatic benzofuran ring system. This efficient method rapidly builds molecular complexity from a relatively simple starting material.[4]

G start 5-(Chloroacetyl)-2- hydroxybenzoic acid step1 Base-Mediated Intramolecular Cyclization start->step1 K₂CO₃, Acetone product 3-Hydroxy-2,3-dihydro- benzofuran Intermediate step1->product step2 Dehydration product->step2 Heat final_product Benzofuran-7- carboxylic acid step2->final_product

Caption: Workflow for benzofuran synthesis from the target molecule.

Protocol 2.1: Synthesis of 3-Benzofurancarboxylic Acid Derivative

This protocol details the synthesis of the benzofuran core.

Materials:

  • 5-(Chloroacetyl)-2-hydroxybenzoic acid (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Acetone

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 5-(Chloroacetyl)-2-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous acetone via syringe.

  • Heat the reaction mixture to reflux (approx. 56°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired benzofuran-7-carboxylic acid.

Causality Behind Choices:

  • Anhydrous Conditions: Water can lead to unwanted side reactions, such as hydrolysis of the chloroacetyl group.

  • Potassium Carbonate: A moderately strong base is required to deprotonate the phenol without being so strong as to promote other side reactions. It is also easily removed by filtration.

  • Acetone: A good solvent for the starting material that has a convenient boiling point for reflux.

Further Functionalization via Cross-Coupling

The synthesized benzofuran can be further modified. For instance, if one starts with a halogenated version of the parent molecule, the resulting halogenated benzofuran is an ideal substrate for a variety of cross-coupling reactions. Here, we present a protocol for a Sonogashira coupling, a powerful method for forming C-C bonds between aryl halides and terminal alkynes.[5][6]

Protocol 2.2: Sonogashira Coupling of a Halogenated Benzofuran Derivative

This protocol assumes the synthesis of a bromo-benzofuran derivative using the method in 2.1, starting from the corresponding bromo-substituted chloroacetyl salicylic acid.

Materials:

  • Bromo-benzofuran derivative (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the bromo-benzofuran derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Pd/Cu Catalyst System: The classic Sonogashira system where palladium catalyzes the main cycle and copper(I) facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[7][8]

  • Triethylamine: Acts as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.

pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X(L₂) pd0->pd2 Oxidative Addition pd2_alkyne Ar-Pd(II)-C≡CR'(L₂) pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product aryl_halide Ar-X (Bromo-benzofuran) aryl_halide->pd2 cu_cycle < Copper Cycle R'C≡CH + CuI R'C≡CCu > cu_cycle->pd2_alkyne alkyne R'C≡CH alkyne->cu_cycle

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Strategy B: Functional Group Interconversion for Direct Cross-Coupling

An alternative strategy involves chemically modifying the 5-(Chloroacetyl)-2-hydroxybenzoic acid to install a reactive handle for cross-coupling directly onto the aromatic ring. The most effective way to achieve this is by converting the phenolic hydroxyl group into a triflate (-OTf). Aryl triflates are excellent electrophiles for a wide range of palladium-catalyzed reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[9][10]

Principle of O-Triflation and Suzuki-Miyaura Coupling

The hydroxyl group is converted to a triflate using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. This creates a highly reactive C-O bond that readily undergoes oxidative addition to a Pd(0) catalyst. Following this activation, a Suzuki-Miyaura coupling can be performed. The Suzuki reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an aryl halide or triflate.[11][12]

Protocol 3.1: O-Triflation of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Materials:

  • 5-(Chloroacetyl)-2-hydroxybenzoic acid (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 5-(Chloroacetyl)-2-hydroxybenzoic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine, followed by the dropwise addition of triflic anhydride.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aryl triflate, which can often be used in the next step without further purification.

Protocol 3.2: Suzuki-Miyaura Coupling of the Resulting Aryl Triflate

Materials:

  • Aryl triflate from Protocol 3.1 (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water mixture (e.g., 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl triflate, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X(L₂) pd0->pd2 Oxidative Addition pd2_aryl Ar-Pd(II)-Ar'(L₂) pd2->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-OTf aryl_halide->pd2 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2 base Base (e.g., K₂CO₃) base->pd2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Suzuki-Miyaura Coupling

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of the triflated substrate with various arylboronic acids.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10080-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10075-88
44-Acetylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9070-85

Troubleshooting and Scientific Insights

  • Low Yield in Cyclization (Protocol 2.1): This may be due to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. Alternatively, intermolecular polymerization can compete; running the reaction at higher dilution can favor the intramolecular pathway.

  • Catalyst Deactivation in Suzuki Coupling (Protocol 3.2): The carboxylic acid and chloroacetyl groups can potentially coordinate to the palladium center. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can often mitigate this by creating a more stable and active catalyst complex.[13]

  • Side Reactions: The chloroacetyl group is susceptible to nucleophilic attack. When using strong bases or nucleophilic coupling partners, protection of this group may be necessary, or milder reaction conditions should be employed.

  • Choice of Base: The base in Suzuki couplings is crucial. It activates the boronic acid for transmetalation.[14] K₂CO₃ is a good general-purpose base, but for less reactive boronic acids or challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.

Conclusion

5-(Chloroacetyl)-2-hydroxybenzoic acid is a highly valuable building block whose utility in modern organic synthesis is realized through strategic, multi-step pathways. While not a direct substrate for common cross-coupling reactions, its conversion into benzofuran derivatives or aryl triflates opens the door to a vast array of powerful C-C and C-N bond-forming methodologies. The protocols and insights provided in this guide demonstrate how a nuanced understanding of the molecule's reactivity can be used to construct complex and medicinally relevant structures, underscoring the importance of creative synthetic design in drug discovery and development.

References

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Buchwald-Hartwig reaction. chemeurope.com. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2011). PMC. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • Heck Reactions with Aryl Chlorides. (2008). Diva-portal.org. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Publishing. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Negishi Coupling. OpenOChem Learn. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Method

Application Note: Synthesis of Active Pharmaceutical Ingredients (APIs) Using 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The compound 5-(Chloroacetyl)-2-hydroxybenzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The compound 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1) is a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally, it combines the pharmacophoric elements of salicylic acid with a highly reactive α -chloroketone moiety. This unique structural topology makes it an ideal advanced intermediate for synthesizing ethanolamine-derived active pharmaceutical ingredients (APIs)[1].

The primary industrial application of this intermediate is the synthesis of Salbutamol (Albuterol) , a blockbuster short-acting β2​ -adrenergic receptor agonist used globally to manage asthma and chronic obstructive pulmonary disease (COPD). By starting with salicylic acid, the Friedel-Crafts acylation regioselectively installs the carbon skeleton required for the API at the 5-position (para to the strongly activating phenolic hydroxyl group, and meta to the deactivating carboxylic acid)[2]. This approach elegantly bypasses the need for highly toxic bromination reagents used in legacy synthetic routes[3].

Retrosynthetic Analysis & Pathway Visualization

The synthetic logic relies on the sequential functionalization of the α -chloroketone and the simultaneous reduction of the resulting ketone and carboxylic acid.

SyntheticPathway SA Salicylic Acid (Starting Material) CAHBA 5-(Chloroacetyl)-2- hydroxybenzoic acid (CAS: 119798-65-1) SA->CAHBA Step 1: Acylation ClCH2COCl / AlCl3 TBAHBA 5-(tert-butylaminoacetyl)- 2-hydroxybenzoic acid CAHBA->TBAHBA Step 2: Amination tert-Butylamine SAL Salbutamol (API) (Albuterol) TBAHBA->SAL Step 3: Reduction LiAlH4 / THF

Figure 1: Salbutamol synthesis pathway from Salicylic Acid via the chloroacetyl intermediate.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include the mechanistic causality behind the reagent choices and strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: Friedel-Crafts Acylation to 5-(Chloroacetyl)-2-hydroxybenzoic acid

Mechanistic Causality: The carboxylic acid group on salicylic acid is strongly deactivating. Therefore, an excess of Lewis acid ( AlCl3​ ) is required because it coordinates not only with the acyl chloride but also with the phenolic oxygen and the carboxylic acid, forming a deactivated complex that requires thermal energy to drive the electrophilic aromatic substitution[4].

Procedure:

  • Preparation: Charge a dry, nitrogen-purged 1L jacketed reactor with 300 mL of anhydrous dichloromethane (DCM) and 3.0 equivalents of anhydrous AlCl3​ .

  • Substrate Addition: Cool the suspension to 0–5 °C. Add 1.0 equivalent of salicylic acid portion-wise over 30 minutes, maintaining the internal temperature below 10 °C to control the exothermic complexation.

  • Acylation: Add 1.2 equivalents of chloroacetyl chloride dropwise over 1 hour.

  • Thermal Activation: Gradually heat the reaction mixture to reflux (approx. 40 °C) and stir for 6 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is deemed complete when the salicylic acid spot ( Rf​≈0.4 ) is consumed.

  • Workup: Quench the reaction by carefully pouring the mixture over 500 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum complex. Filter the resulting white precipitate, wash with cold water, and recrystallize from toluene to yield the pure product[5].

Step 2: N-Alkylation with tert-Butylamine

Mechanistic Causality: The SN​2 displacement of the primary alkyl chloride is sterically hindered by the adjacent carbonyl group. Using an excess of tert-butylamine acts as both the nucleophile and the acid scavenger, preventing the generated HCl from protonating the incoming amine, which would halt the reaction[2].

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 5-(Chloroacetyl)-2-hydroxybenzoic acid in 200 mL of absolute ethanol.

  • Amination: Add 3.0 equivalents of tert-butylamine. The bulky nature of the tert-butyl group prevents over-alkylation (formation of tertiary amines).

  • Heating: Heat the mixture to 60 °C for 4 hours.

  • IPC: Analyze via HPLC. The reaction is complete when the starting material peak area is < 1.0%.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess amine. Adjust the aqueous residue to pH 5.5 using dilute HCl to precipitate the zwitterionic 5-(tert-butylaminoacetyl)-2-hydroxybenzoic acid. Filter and dry under a vacuum.

Step 3: Global Reduction to Salbutamol (Albuterol)

Mechanistic Causality: Lithium aluminum hydride ( LiAlH4​ ) is selected because it is a nucleophilic hydride source powerful enough to simultaneously reduce the ketone to a secondary alcohol and the highly resistant carboxylic acid to a primary alcohol (hydroxymethyl group)[6].

Procedure:

  • Hydride Suspension: Suspend 4.0 equivalents of LiAlH4​ in 250 mL of anhydrous THF under an argon atmosphere at 0 °C.

  • Addition: Slowly add a solution of the intermediate from Step 2 in THF. Caution: Highly exothermic with vigorous H2​ gas evolution.

  • Reduction: Reflux the mixture for 12 hours.

  • IPC: LC-MS analysis must confirm the disappearance of the m/z 252 [M+H]⁺ peak and the appearance of the Salbutamol mass ( m/z 240 [M+H]⁺).

  • Fieser Workup: Cool to 0 °C and quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). This specific stoichiometry prevents the formation of unfilterable aluminum hydroxide emulsions.

  • Purification: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate and recrystallize the crude base from ethyl acetate/hexane to obtain pure Salbutamol.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and critical analytical markers for the self-validating workflow.

Reaction StepTarget Intermediate / APIExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
1. Acylation 5-(Chloroacetyl)-2-hydroxybenzoic acid76 – 82%> 98.5%IR: 1686 cm⁻¹ (Ketone C=O), 1774 cm⁻¹ (Acid C=O)
2. Amination 5-(tert-butylaminoacetyl)-2-hydroxybenzoic acid85 – 89%> 99.0%MS: m/z 252.1 [M+H]⁺
3. Reduction Salbutamol (Albuterol) Base65 – 72%> 99.5%¹H NMR: δ 4.6 (s, 2H, Ar-CH₂ OH)

Pharmacological Validation: β2​ -Adrenergic Receptor Signaling

To contextualize the synthesis, it is critical to understand the biological target of the resulting API. Salbutamol acts as a highly selective agonist for the β2​ -adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly found in bronchial smooth muscle.

The structural topology synthesized in the steps above—specifically the tert-butyl group—confers the high β2​ selectivity over β1​ receptors (minimizing cardiac side effects), while the hydroxymethyl and phenolic hydroxyl groups form critical hydrogen bonds within the receptor's binding pocket[7].

SignalingPathway SAL Salbutamol (API) B2AR β2-Adrenergic Receptor SAL->B2AR Agonist Binding GS Gs Protein Activation B2AR->GS Conformational Change AC Adenylyl Cyclase (AC) GS->AC Stimulation CAMP Increased cAMP Levels AC->CAMP ATP Conversion PKA Protein Kinase A (PKA) CAMP->PKA Activation SM Bronchial Smooth Muscle Relaxation PKA->SM Phosphorylation Cascade

Figure 2: Pharmacological mechanism of Salbutamol via the β2-adrenergic receptor signaling pathway.

References

  • Preparation method of salbutamol sulfate (Patent CN113121369A)
  • Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents Source: Dalton Transactions (Royal Society of Chemistry) URL:[Link]

  • Antitumor-Active Cobalt−Alkyne Complexes Derived from Acetylsalicylic Acid: Studies on the Mode of Drug Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-(Chloroacetyl)-2-hydroxybenzoic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 5-(Chloroacetyl)-2-hydroxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid (also known as 5-chloroacetylsalicylic acid derivatives).

This document bypasses generic advice to address the complex thermodynamic and kinetic challenges of Friedel-Crafts acylation on heavily functionalized aromatic rings.

Part 1: Mechanistic Foundations & Causality

The synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid relies on the Friedel-Crafts acylation of salicylic acid (2-hydroxybenzoic acid) using chloroacetyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) [1].

The Regioselectivity Challenge: Salicylic acid possesses two strongly directing groups:

  • Hydroxyl (-OH): Strongly activating, ortho/para directing.

  • Carboxyl (-COOH): Deactivating, meta directing.

Synergistically, both groups direct the incoming electrophile to the 5-position (para to the hydroxyl, meta to the carboxyl). However, the presence of these heteroatoms creates a stoichiometric trap for the Lewis acid. The -OH and -COOH groups rapidly coordinate with AlCl₃, forming a stable aluminum complex that severely deactivates the ring and consumes the catalyst [2].

The Causality of Yield Loss: If you use a standard 1.1 equivalent of AlCl₃, your reaction will stall. The catalyst is sequestered by the substrate before it can activate the chloroacetyl chloride to form the highly reactive acylium ion [3]. To drive the reaction forward, a minimum of 2.5 to 3.0 equivalents of AlCl₃ is strictly required: one for the carboxyl group, one for the phenolic hydroxyl, and one to generate the acylium ion [2].

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion. How do I force the reaction to completion? A: The primary cause of stalled acylation in salicylic acid derivatives is insufficient Lewis acid. Because the starting material acts as a bidentate ligand for AlCl₃, you must use at least 3.0 equivalents of AlCl₃ . Furthermore, ensure your AlCl₃ is strictly anhydrous (yellowish/white, free-flowing powder). If it has absorbed moisture (clumpy and releases HCl gas upon opening), it will hydrolyze the chloroacetyl chloride, destroying your reagent before acylation can occur [3].

Q2: I am seeing significant O-acylation (ester formation) instead of C-acylation on the ring. How do I correct this? A: O-acylation is kinetically favored, while C-acylation is thermodynamically favored. If you are isolating the chloroacetyl ester of salicylic acid, your reaction temperature is likely too low, or your reaction time is too short. Fix: Allow the reaction to proceed at 0°C during addition to control the exotherm, but then heat the reaction to 60-70°C (depending on the solvent, e.g., nitrobenzene or 1,2-dichloroethane). Under thermal conditions, the O-acylated intermediate will undergo a Fries Rearrangement , migrating the chloroacetyl group to the thermodynamically stable 5-position on the ring [2].

Q3: During the aqueous workup, my product degrades or forms a massive emulsion. What is the optimal quench? A: The aluminum complexes formed during this reaction are notoriously difficult to break down and will form insoluble aluminum hydroxide gels at neutral pH. Fix: Quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl (not just water) [4]. The strong acid keeps the aluminum species soluble as Al³⁺ ions in the aqueous phase, allowing for a clean phase separation with your organic solvent.

Q4: How do I prevent the hydrolysis of the highly sensitive chloroacetyl group during purification? A: The α-chloro ketone moiety is highly susceptible to nucleophilic attack and hydrolysis, especially under basic conditions. Never use basic washes (like NaOH or Na₂CO₃) to extract the product [4]. Maintain acidic to neutral conditions during workup. Purify via recrystallization (e.g., from toluene or a toluene/petroleum ether mix) rather than silica gel chromatography, as the acidic silica can sometimes promote degradation of the α-chloro group [1].

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 5-(Chloroacetyl)-2-hydroxybenzoic acid.

AlCl₃ EquivalentsSolventTemp ProfileReaction TimeMajor Product ObservedIsolated Yield
1.1 eqCH₂Cl₂0°C to 25°C12 hoursStarting Material + O-acylated ester< 15%
2.0 eqCH₂Cl₂0°C to 40°C12 hoursMixture of O-acylated and C-acylated35%
3.0 eq Nitrobenzene 0°C to 65°C 6 hours 5-(Chloroacetyl)-2-hydroxybenzoic acid 68 - 75%
3.5 eqNitrobenzene0°C to 90°C6 hoursDegradation / Polymerization< 20%

Part 4: Validated Experimental Protocol

Synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid

Note: This protocol utilizes a high-temperature Friedel-Crafts approach to ensure complete Fries rearrangement of any O-acylated intermediates.

Reagents:

  • Salicylic acid: 10.0 g (72.4 mmol)

  • Chloroacetyl chloride: 9.8 g (86.8 mmol, 1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃): 29.0 g (217 mmol, 3.0 eq)

  • Solvent: Nitrobenzene (50 mL) or 1,2-Dichloroethane (DCE) (100 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried, 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous AlCl₃ (29.0 g) in 50 mL of anhydrous nitrobenzene. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve salicylic acid (10.0 g) in a minimal amount of nitrobenzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Caution: Vigorous evolution of HCl gas will occur. Ensure proper venting through a scrubber.

  • Acylation: Add chloroacetyl chloride (9.8 g) dropwise via an addition funnel over 20 minutes while maintaining the internal temperature below 5°C [4].

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 65°C using an oil bath. Stir at this temperature for 6 hours. The mixture will turn into a dark, viscous complex.

  • Acidic Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a vigorously stirring beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir for 30 minutes until the organic and aqueous layers are distinct and no solid aluminum salts remain [4].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (2 x 50 mL). Do not wash with bicarbonate.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If nitrobenzene was used, remove it via vacuum distillation or steam distillation.

  • Purification: Recrystallize the crude solid from hot toluene [1]. Filter the white crystalline solid and dry under vacuum. Expected yield: ~68-75%.

Part 5: Mandatory Visualizations

ReactionMechanism SA Salicylic Acid (Starting Material) Complex Al-Coordinated Salicylic Acid Complex SA->Complex 2 eq AlCl3 Coordination CAC Chloroacetyl Chloride + AlCl3 Acylium Chloroacylium Ion (Electrophile) CAC->Acylium Lewis Acid Activation Intermediate Wheland Intermediate (Sigma Complex) Acylium->Intermediate Complex->Intermediate Electrophilic Attack at 5-position Product 5-(Chloroacetyl)- 2-hydroxybenzoic acid Intermediate->Product Deprotonation & Acidic Quench

Mechanistic pathway of the Friedel-Crafts acylation of salicylic acid.

ExperimentalWorkflow Step1 1. Setup Dry AlCl3 in Solvent Step2 2. Addition Add Substrate at 0°C Step1->Step2 Step3 3. Activation Add R-COCl, Heat to 65°C Step2->Step3 Step4 4. Quench Pour over Ice/Conc. HCl Step3->Step4 Step5 5. Extraction Extract with EtOAc Step4->Step5 Step6 6. Purification Recrystallize in Toluene Step5->Step6

Workflow for the synthesis and purification of 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Part 6: References

  • Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information Source: Royal Society of Chemistry (RSC) URL:

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL:

  • Friedel–Crafts Acylation Source: Sigma-Aldrich URL:

  • Experiment 1: Friedel-Crafts Acylation Source: University of Michigan (umich.edu) URL:

Optimization

Troubleshooting crystallization issues of 5-(Chloroacetyl)-2-hydroxybenzoic acid

Welcome to the Advanced Technical Support Center for the isolation and crystallization of 5-(Chloroacetyl)-2-hydroxybenzoic acid . This portal is designed for process chemists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and crystallization of 5-(Chloroacetyl)-2-hydroxybenzoic acid .

This portal is designed for process chemists and drug development professionals. Because this molecule features a reactive α -chloro ketone, a phenolic hydroxyl, and a carboxylic acid, its isolation is frequently complicated by chemical degradation (solvolysis) and physical phase-separation phenomena such as Liquid-Liquid Phase Separation (LLPS, or "oiling out").

Below is our comprehensive, causality-driven troubleshooting guide to establishing a self-validating crystallization process.

Diagnostic Workflow

Before adjusting your process parameters, you must identify whether your yield or purity loss is driven by thermodynamic phase behavior, kinetic supersaturation limits, or chemical instability.

RootCause Start Crystallization Anomaly Detected Q1 Is a secondary liquid phase (emulsion) visible? Start->Q1 Q2 Are new impurity peaks observed in HPLC/NMR? Q1->Q2 No (Solid forms) LLPS LLPS (Oiling Out) Adjust supersaturation & seed Q1->LLPS Yes (Cloudy/Oil) Deg Solvolysis / Hydrolysis Switch to aprotic solvents Q2->Deg Yes (Degradation) Poly Kinetic Trapping Implement Ostwald ripening Q2->Poly No (Sticky/Impure solid)

Diagnostic workflow for 5-(Chloroacetyl)-2-hydroxybenzoic acid crystallization failures.

FAQ & Troubleshooting Guide

Chemical Stability: Why is my API degrading during crystallization?

Q: I am attempting to crystallize 5-(Chloroacetyl)-2-hydroxybenzoic acid from hot ethanol/water, but my final isolated product shows significant impurity peaks. What is happening?

A: You are observing solvolysis. The α -chloro ketone moiety at the 5-position is a highly reactive electrophile. When exposed to hot protic solvents (like ethanol, methanol, or water), the chloride is highly susceptible to nucleophilic substitution ( SN​2 ), yielding alkoxyacetyl or hydroxyacetyl degradants. Additionally, the carboxylic acid can undergo Fischer esterification in hot alcohols.

Solution: You must abandon hot protic solvent systems. Transition to an aprotic solvent/antisolvent system. We recommend an Ethyl Acetate (EtOAc) / Heptane system. EtOAc provides excellent solubility for the salicylic acid core via hydrogen-bond acceptance, while remaining entirely unreactive toward the chloroacetyl group.

Phase Behavior: How do I resolve Liquid-Liquid Phase Separation (LLPS)?

Q: When cooling my solution or adding antisolvent, the mixture turns into a milky emulsion that eventually settles into a sticky resin at the bottom of the reactor. How do I force crystal nucleation?

A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." It occurs when the generation of supersaturation outpaces the kinetics of crystal nucleation, pushing the system into a miscibility gap where the solution separates into a solute-rich oil phase and a solvent-rich continuous phase[1]. In APIs with complex hydrogen-bonding networks, solute molecules in the oil droplets arrange randomly and experience high mobility, which severely hinders rigid crystal lattice formation[1]. If left unseeded, crystals may eventually nucleate inside these oil droplets, leading to massive agglomeration and solvent entrapment[2].

Solution: You must prevent the system from crossing the cloud point curve (binodal curve). This is achieved by mapping the Metastable Zone Width (MSZW) and introducing seed crystals before the onset of LLPS[3]. Adding seeds into an already-formed emulsion is ineffective because the seeds will simply dissolve into the solute-rich oil phase[1].

Table 1: Quantitative Parameters for LLPS Mitigation

ParameterHigh-Risk Condition (Induces LLPS)Optimized Condition (Promotes Crystallization)Mechanistic Rationale
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / min Slow cooling prevents local supersaturation spikes, keeping the system within the MSZW[1].
Antisolvent Dosing Rapid bulk additionGravimetric drip (e.g., 0.05 V/min) Prevents crossing the spinodal decomposition boundary during solvent mixing[4].
Seed Loading < 0.5% w/w2.0% - 5.0% w/w Provides sufficient surface area for solute integration, relieving supersaturation kinetically[5].
Seed Aging None (immediate cooling)Hold for 1-2 hours at seeding temp Seed aging at low supersaturation heals seed surfaces and initiates secondary nucleation, mitigating agglomeration[6].
Morphology & Purity: How do I eliminate solvent entrapment?

Q: My crystals form successfully without oiling out, but they are highly agglomerated and retain residual solvent even after 48 hours in a vacuum oven. How can I fix this?

A: Rapid desupersaturation causes dendritic or needle-like growth, which creates micro-voids in the crystal lattice that physically trap mother liquor. Because 5-(Chloroacetyl)-2-hydroxybenzoic acid forms strong intermolecular hydrogen bonds, rapid precipitation locks these disordered agglomerates in place. To resolve this, you must implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility limit, you dissolve the high-energy fines and imperfect agglomerates, redepositing the mass onto the larger, thermodynamically stable crystal faces.

Validated Experimental Protocol: Aprotic Antisolvent Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol Step1 1. Dissolution Dissolve API in EtOAc (5V) at 55°C Step2 2. Clarification Polish filter to remove foreign particulates Step1->Step2 Step3 3. Cooling Cool to 40°C at 0.2°C/min (Enter MSZW) Step2->Step3 Step4 4. Seeding Add 3 wt% seeds. Age for 2 hours. Step3->Step4 Step5 5. Antisolvent Dose Heptane (10V) over 4 hours Step4->Step5 Step6 6. Temp Cycling Cycle 40°C <-> 30°C (3 cycles, 1°C/min) Step5->Step6 Step7 7. Isolation Filter, wash with Heptane, dry at 40°C in vacuo Step6->Step7

Optimized aprotic antisolvent crystallization workflow with temperature cycling.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 5-(Chloroacetyl)-2-hydroxybenzoic acid in 5 volumes (5 mL/g) of anhydrous Ethyl Acetate. Heat to 55 °C under moderate agitation until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign insoluble matter (which can act as uncontrolled primary nucleation sites).

  • Controlled Cooling (MSZW Entry): Cool the reactor to 40 °C at a strict rate of 0.2 °C/min. IPC Check: The solution must remain completely clear. If cloudiness (LLPS) occurs, reheat to 55 °C and increase EtOAc volume.

  • Seeding & Aging: Introduce 3.0% w/w of pure, milled 5-(Chloroacetyl)-2-hydroxybenzoic acid seed crystals. Maintain the temperature at 40 °C and agitate for 2 hours. Causality: This low-supersaturation aging allows the seeds to establish a stable suspension without triggering secondary liquid phase separation[6].

  • Antisolvent Addition: Using a programmable dosing pump, add 10 volumes of Heptane over 4 hours (approx. 0.04 V/min). Maintain high-shear agitation to prevent local supersaturation pools at the dosing point.

  • Temperature Cycling: To ensure high crystal purity and eliminate solvent entrapment, cycle the reactor temperature between 40 °C and 30 °C three times (heating/cooling at 1 °C/min, with 30-minute holds at each extreme).

  • Isolation: Cool the slurry to 10 °C to maximize yield. Filter via a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 volumes of cold Heptane to displace residual EtOAc. Dry in a vacuum oven at 40 °C until constant weight is achieved. (Note: Do not exceed 40 °C during drying to prevent thermal degradation of the chloroacetyl group).

References

  • Mettler Toledo. "Oiling Out in Crystallization." mt.com. Available at:[Link]

  • Yu, Z.-Q., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI. Available at:[Link]

  • Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Crystal Growth & Design, University of Cincinnati. Available at:[Link]

  • Aragen Life Sciences. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." aragen.com. Available at:[Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." researchgate.net. Available at:[Link]

Sources

Troubleshooting

How to purify 5-(Chloroacetyl)-2-hydroxybenzoic acid after Friedel-Crafts acylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(Chloroacetyl)-2-hydroxybenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(Chloroacetyl)-2-hydroxybenzoic acid (also known as 5-chloroacetylsalicylic acid) following a Friedel-Crafts acylation.

The purification of this molecule is notoriously difficult due to two competing factors: the need to aggressively strip away aluminum Lewis acid complexes, and the extreme sensitivity of the primary alkyl chloride to nucleophilic hydrolysis. This guide bridges theoretical reaction mechanics with field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

I. Quantitative Data & Impurity Profile

Before initiating purification, it is critical to understand the physicochemical parameters of your target and potential byproducts. This dictates our solvent and pH boundaries.

CompoundRole in MatrixMW ( g/mol )Solubility ProfileTLC Rf (DCM:MeOH 9:1)
5-(Chloroacetyl)-2-hydroxybenzoic acid Target Product214.60Soluble in EtOAc, DCM, hot toluene; Insoluble in cold water.~0.45
Salicylic Acid Unreacted Starting Material138.12Soluble in EtOH, Et₂O; Slightly soluble in cold water.~0.60
Aluminum Chloride (Hydrated) Catalyst Residue241.43Highly soluble in highly acidic water; forms gels at neutral pH.N/A (Aqueous)
5-(Hydroxyacetyl)-2-hydroxybenzoic acid Hydrolysis Byproduct196.16Soluble in polar organics and water.~0.20

II. Purification Workflow Visualization

The following logic tree maps the physical state of the molecule through the purification sequence, highlighting where phase transfers and thermal controls are applied.

PurificationWorkflow Reaction Crude Reaction Mixture (Al-Complexed Product) Quench Acidic Quench (Ice + Conc. HCl) Reaction->Quench Exothermic Control Extraction Phase Separation (DCM / H2O) Quench->Extraction AqPhase Aqueous Phase (AlCl3, HCl) Extraction->AqPhase Top Layer OrgPhase Organic Phase (Target + Impurities) Extraction->OrgPhase Bottom Layer (DCM) Wash Brine Wash & Anhydrous Na2SO4 OrgPhase->Wash Concentration Vacuum Concentration (< 40 °C) Wash->Concentration Crystallization Recrystallization (Toluene / Petroleum Ether) Concentration->Crystallization Pure Pure 5-(Chloroacetyl)- 2-hydroxybenzoic acid Crystallization->Pure Yield: 65-85%

Workflow for the purification of 5-(chloroacetyl)-2-hydroxybenzoic acid post-acylation.

III. Troubleshooting Guides & FAQs

Q1: Why do I get an intractable emulsion or a gelatinous precipitate during the aqueous quench? The Causality: During the Friedel-Crafts acylation, AlCl₃ forms a tight, multi-dentate Lewis acid-base complex with the carbonyl oxygen and the phenolic hydroxyl group of the product. Quenching with water alone raises the local pH as the AlCl₃ hydrolyzes, causing the aluminum to precipitate as highly insoluble aluminum hydroxide[Al(OH)₃] gels. These gels trap the product and stabilize severe emulsions. The Solution: You must quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl) (typically 1:1 v/v)[1]. The strong acid ensures the aluminum remains protonated in the aqueous phase as the soluble hexaaquaaluminum(III) ion [Al(H₂O)₆]³⁺, allowing for immediate and clean liquid-liquid phase separation.

Q2: My NMR shows a loss of the chloroacetyl group (-CH₂Cl) and the appearance of a -CH₂OH group. How do I prevent this degradation? The Causality: The α-carbon of the chloroacetyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl and the chlorine atom. It is extremely sensitive to nucleophilic attack (Sₙ2). If you attempt a standard carboxylic acid purification—dissolving the crude mixture in aqueous sodium bicarbonate (NaHCO₃) to extract the acid into the aqueous phase—the hydroxide/bicarbonate ions will rapidly hydrolyze the primary alkyl chloride into a glycolic acid derivative. The Solution: Maintain strictly acidic or neutral conditions throughout the entire purification. Do not use alkaline washes. Rely exclusively on organic solvent extraction (e.g., dichloromethane) followed by selective recrystallization[2].

Q3: I am seeing a mixture of unreacted salicylic acid and an O-acylated byproduct. How do I isolate the pure C-acylated product? The Causality: The reaction of salicylic acid with chloroacetyl chloride initially forms the kinetic O-ester (2-(chloroacetoxy)benzoic acid). The thermodynamic C-acylated product (the 5-position isomer) is only formed after the AlCl₃-catalyzed Fries rearrangement is allowed to complete at elevated temperatures (e.g., 60 °C). If the reaction is quenched too early, O-ester remains. The Solution: First, ensure your reaction refluxes for an adequate time (1–3 hours) to drive the Fries rearrangement[1]. To separate any remaining salicylic acid, utilize fractional recrystallization from toluene. 5-(Chloroacetyl)-2-hydroxybenzoic acid is highly soluble in boiling toluene but crashes out rapidly upon cooling, whereas salicylic acid exhibits different solubility parameters and largely remains in the mother liquor[2].

IV. Standard Operating Procedure (SOP)

Self-Validating Protocol for the Isolation of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Phase 1: Reaction Quenching and Extraction

  • Preparation: Prepare a quenching bath consisting of 50 mL crushed ice and 50 mL concentrated HCl per 100 mmol of AlCl₃ used in the reaction.

  • Quenching: Cool the crude reaction mixture (typically in dichloromethane, DCM) to 0 °C. Slowly pour the reaction mixture into the vigorously stirred ice/HCl bath[1].

    • Self-Validation Checkpoint: The mixture must transition from a dark, viscous complex to a biphasic liquid. The aqueous layer must be completely transparent, indicating no Al(OH)₃ gel formation.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM). Extract the remaining aqueous layer with fresh DCM (2 × 50 mL). Combine all organic layers.

Phase 2: Washing and Concentration 4. Acid Wash: Wash the combined organic layers with 1 M HCl (50 mL) to strip any residual trace aluminum. 5. Brine Wash: Wash the organic layer with saturated aqueous NaCl (50 mL) to remove excess water and mineral acid.

  • Self-Validation Checkpoint: Test the pH of the separated brine wash. It should read ~pH 4-5. If it is highly acidic (< pH 2), perform a second brine wash.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase. Swirl until the drying agent flows freely. Filter the solution.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation of the chloroacetyl group.

Phase 3: Recrystallization 8. Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimum volume of boiling toluene until the solid just dissolves[2]. 9. Precipitation: Remove from heat. Slowly add petroleum ether dropwise until the solution becomes slightly turbid (cloud point). 10. Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour to maximize yield. 11. Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with a small volume of ice-cold petroleum ether. Dry in a vacuum desiccator overnight.

  • Self-Validation Checkpoint: The final isolated white solid must exhibit a sharp melting point at 142 °C[2].

V. References

1.[1] Zou, Y., Lu, N., Yang, X., et al. "Synthesis and anti-hepatocellular carcinoma evaluation of salicylic acid-modified indole trimethoxy flavonoid derivatives." RSC Medicinal Chemistry, 2023.[Link] 2.[2] Obermoser, V., Baecker, D., Schuster, C., et al. "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information." Dalton Transactions, 2018.[Link]

Sources

Optimization

Technical Support Center: Stabilization and Handling of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

Overview Welcome to the Technical Support Center for the handling, isolation, and storage of 5-(Chloroacetyl)-2-hydroxybenzoic acid . This molecule presents a unique synthetic challenge: the highly reactive α -chloro ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the handling, isolation, and storage of 5-(Chloroacetyl)-2-hydroxybenzoic acid . This molecule presents a unique synthetic challenge: the highly reactive α -chloro ketone moiety at the 5-position is extremely susceptible to nucleophilic attack, while the salicylic acid core (carboxylic acid and phenolic hydroxyl) dictates the molecule's pH-dependent solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the unwanted hydrolysis of the chloroacetyl group during your experimental workflows.

Troubleshooting Guides & FAQs

Q1: Why does the chloroacetyl group in my synthesized 5-(Chloroacetyl)-2-hydroxybenzoic acid degrade so rapidly during standard aqueous workups?

Mechanistic Causality: The chloroacetyl group (-C(=O)CH₂Cl) is an α -halo ketone. The adjacent carbonyl group is highly electron-withdrawing, which severely polarizes the α -carbon and lowers the activation energy for nucleophilic attack ([1]).

During standard workups—especially those using weak bases like sodium bicarbonate (NaHCO₃) to neutralize residual acids—hydroxide ions (OH⁻) act as strong nucleophiles. They rapidly displace the chloride ion via a concerted SN​2 mechanism, converting the chloroacetyl group into a hydroxyacetyl group (-C(=O)CH₂OH) ([2]). Furthermore, because your molecule contains a carboxylic acid (pKa ~3) and a phenolic hydroxyl (pKa ~10), basic conditions deprotonate these groups. This pulls the molecule entirely into the aqueous phase, where exposure to water and hydroxide accelerates hydrolysis exponentially ([3]).

Q2: How can I safely quench and extract my reaction without triggering this hydrolysis?

Protocol Justification: You must implement a strictly acidic-to-neutral, cold workup. Using an acidic to neutral pH range during workup is critical to prevent the in-situ hydrolysis of the α -halo ketone ([4]).

  • Quenching: Quench the reaction at 0–4 °C using a cold, dilute acidic solution (e.g., 5% aqueous HCl or saturated NH₄Cl). This keeps the carboxylic acid protonated, ensuring the molecule remains partitioned in the organic phase, shielding it from aqueous nucleophiles.

  • Extraction: Use non-nucleophilic, anhydrous organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Wash with cold brine (NaCl). The high ionic strength of brine reduces the solubility of the organic product in the aqueous layer and minimizes water transfer into the organic phase (salting-out effect).

Q3: What are the optimal storage conditions to prevent moisture-induced degradation over time?

Storage Causality: Even atmospheric moisture can act as a weak nucleophile over extended periods, leading to slow hydrolysis. Storage at low temperatures (e.g., -20 °C) in an inert atmosphere is required to prevent degradation ([5]). The low temperature kinetically freezes the hydrolysis pathway, and the inert atmosphere eliminates ambient water vapor.

Quantitative Stability Profile

Summarized below is the quantitative stability data for α -halo ketones under various conditions. Use this to guide your experimental timelines.

Table 1: Stability Profile of α -Halo Ketones under Various Workup Conditions

Workup / Storage ConditionpH RangeTemperatureHydrolysis Half-Life ( t1/2​ )Recommended Action
Basic Aqueous (e.g., NaHCO₃)8.0 - 10.025 °C< 30 minutesAVOID . Rapid SN​2 degradation.
Neutral Aqueous (H₂O)~7.025 °C2 - 4 hoursCAUTION . Minimize exposure time.
Acidic Aqueous (Dilute HCl)2.0 - 4.00 - 4 °C> 48 hoursOPTIMAL for extraction/workup.
Anhydrous Organic (DCM/EtOAc)N/A-20 °C> 6 monthsOPTIMAL for long-term storage.

Standard Operating Procedure (SOP): Isolation of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

This protocol is designed as a self-validating system to ensure the integrity of the highly reactive α -chloro ketone moiety during isolation.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add cold saturated aqueous NH₄Cl (pH ~5.5) dropwise to quench any reactive intermediates (e.g., unreacted chloroacetyl chloride or Lewis acids).

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with cold, anhydrous Dichloromethane (DCM). Causality Note: Ensure the aqueous layer remains acidic (pH 2-4) to keep the salicylic acid core protonated and organic-soluble.

  • Washing: Wash the combined organic layers once with ice-cold brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Immediately dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄). Causality Note: Avoid using basic drying agents like Potassium Carbonate (K₂CO₃), which will cause localized hydrolysis on the surface of the drying agent.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature strictly below 25 °C to prevent thermal degradation.

  • In-Process Validation: Before proceeding to long-term storage, analyze a 1 mg aliquot via ¹H-NMR in CDCl₃. The intact chloroacetyl group will present a sharp singlet at approximately δ 4.6–4.8 ppm. If hydrolysis has occurred, a new singlet corresponding to the hydroxyacetyl group (-CH₂OH) will appear upfield around δ 4.2–4.4 ppm. This step self-validates the success of the extraction.

  • Storage: Purge the receiving flask with Argon, seal with Parafilm, and store immediately at -20 °C in the dark.

Mechanistic Workflow

G Start 5-(Chloroacetyl)-2-hydroxybenzoic acid (Reaction Mixture) Basic Basic Workup (pH > 7) (e.g., NaHCO3, NaOH) Start->Basic Incorrect Pathway Acidic Acidic/Neutral Workup (pH 2-6) (e.g., NH4Cl, Dilute HCl) Start->Acidic Correct Pathway Deprotonation Deprotonation of Carboxylic Acid (Increased Aqueous Solubility) Basic->Deprotonation Protonation Carboxylic Acid Remains Protonated (Retained in Organic Phase) Acidic->Protonation Degradation Rapid SN2 Hydrolysis by OH- (Forms alpha-hydroxy ketone) Deprotonation->Degradation Nucleophilic Attack Preservation Chloroacetyl Group Preserved (Successful Isolation) Protonation->Preservation Suppressed Hydrolysis

Mechanistic workflow illustrating the effect of pH on the hydrolysis of the chloroacetyl group.

Sources

Troubleshooting

Solvent optimization for the recrystallization of 5-(Chloroacetyl)-2-hydroxybenzoic acid

Welcome to the Technical Support Center for the purification of 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1) [2]. This guide is designed for drug development professionals and synthetic chemists who require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS: 119798-65-1) [2].

This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of chloroacetylated salicylic acid derivatives. The presence of three reactive moieties—a carboxylic acid, a phenolic hydroxyl, and a highly electrophilic chloroacetyl group—makes this molecule exceptionally sensitive to solvent-induced degradation during thermal cycling.

Below, you will find a causality-driven solvent optimization matrix, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ to resolve common crystallization failures.

Part 1: Solvent Optimization Matrix

The most critical failure point in recrystallizing 5-(Chloroacetyl)-2-hydroxybenzoic acid is the selection of a nucleophilic solvent. The alpha-carbon of the chloroacetyl group is highly susceptible to nucleophilic attack, and the carboxylic acid can undergo esterification.

Table 1: Thermodynamic and Chemical Compatibility of Recrystallization Solvents

Solvent SystemNucleophilicitySolvency ProfileE-E-A-T Rationale & CausalityRecommendation
Toluene Non-nucleophilic (Aprotic)High at 90°C, Low at 4°CIdeal temperature-dependent solubility gradient. Aromatic stacking interactions stabilize the salicylic core without degrading the chloroacetyl group [1].Optimal (Primary)
Toluene / Petroleum Ether Non-nucleophilic (Aprotic)Tunable (Solvent / Anti-solvent)Addition of petroleum ether forces rapid precipitation, maximizing yield (typically 68–85%) while retaining non-polar impurities in the mother liquor [1].Optimal (High Yield)
Ethanol / Methanol Highly Nucleophilic (Protic)High at all temperaturesCritical Failure Risk: Heating chloroacetyl compounds in primary alcohols causes solvolysis (nucleophilic displacement of the chloride) and transesterification [3].Do Not Use
Water Nucleophilic (Protic)InsolubleChloroacetyl groups hydrolyze readily in hot water to form chloroacetic acid [3]. Fails to dissolve the target compound effectively.Do Not Use
Ethyl Acetate / Heptane Non-nucleophilic (Aprotic)ModerateViable alternative if toluene toxicity is a concern, but the target compound exhibits higher baseline solubility in cold EtOAc, reducing overall recovery.Alternative

Part 2: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Toluene/Petroleum Ether solvent/anti-solvent system [1]. It is designed as a self-validating system: built-in temperature thresholds and visual checkpoints ensure the structural integrity of the molecule is maintained.

Reagents & Equipment:

  • Crude 5-(Chloroacetyl)-2-hydroxybenzoic acid

  • Anhydrous Toluene (Reagent Grade)

  • Petroleum Ether (Boiling range 40–60°C)

  • Oil bath with digital thermocouple

  • Jacketed sintered glass funnel (for hot filtration)

Step-by-Step Methodology:

  • Initial Dissolution: Suspend 1.0 g of crude 5-(Chloroacetyl)-2-hydroxybenzoic acid in 5.0 mL of anhydrous toluene in a round-bottom flask.

  • Controlled Heating: Heat the suspension in an oil bath set to 85°C (Do not exceed 90°C to prevent thermal degradation). Stir continuously until the solid dissolves.

    • Validation Check: The solution should turn clear yellow/amber. If insoluble white particulates remain after 10 minutes at 85°C, these are likely inorganic salts or polymerized byproducts.

  • Hot Filtration (If required): Rapidly filter the hot solution through a pre-warmed jacketed sintered glass funnel to remove insoluble impurities.

  • Primary Cooling (Nucleation): Remove the flask from the heat source and allow it to cool slowly to room temperature (approx. 22°C) without agitation.

    • Validation Check: Spontaneous nucleation should begin within 20–30 minutes, yielding fine white crystals.

  • Anti-Solvent Addition: Once the solution reaches room temperature and primary crystallization has initiated, add 2.5 mL of Petroleum Ether dropwise over 10 minutes to suppress the solubility of the remaining product.

  • Maturation & Isolation: Chill the flask in an ice bath (4°C) for 1 hour. Isolate the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 5 mL of ice-cold petroleum ether.

  • Drying & Verification: Dry the crystals under high vacuum at room temperature for 12 hours.

    • Validation Check: The pure product should be a white solid with a sharp melting point of approximately 142°C [1].

Part 3: Recrystallization Workflow & Decision Tree

The following diagram maps the logical workflow for the recrystallization process, including the critical intervention pathway for "oiling out" (liquid-liquid phase separation).

G A Crude 5-(Chloroacetyl)- 2-hydroxybenzoic acid B Dissolve in minimal hot Toluene (85°C) A->B C Hot Filtration (Remove insolubles) B->C D Cool slowly to RT C->D E Oiling Out Detected? D->E F Reheat, add Toluene, scratch flask & seed E->F Yes G Add Petroleum Ether dropwise (Anti-solvent) E->G No F->D H Chill to 4°C & Vacuum Filter G->H I Pure Crystalline Product (Target MP: ~142°C) H->I

Workflow for the solvent/anti-solvent recrystallization of chloroacetylated salicylic acid.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the thermodynamic cause, and how do I fix it? A: Oiling out occurs when the solute saturates the solvent at a temperature that is higher than the solute's melting point in that specific solvent mixture. Instead of forming a crystalline lattice, it crashes out as a supercooled liquid.

  • The Fix: Reheat the mixture until it becomes a homogeneous solution again. Add 10-15% more anhydrous toluene to decrease the saturation temperature. Cool the flask much more slowly. If oiling persists, vigorously scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions, which act as high-energy nucleation sites to bypass the metastable oil phase [3].

Q: I am detecting persistent impurities in my NMR spectrum around 4.1 ppm. What is this, and how did it survive recrystallization? A: A singlet near 4.1 ppm in CDCl3 strongly indicates the presence of chloroacetic acid [3]. This is a common byproduct formed by the moisture-induced hydrolysis of the chloroacetyl chloride reagent used during upstream synthesis. While toluene recrystallization removes most of it, heavy contamination can co-precipitate.

  • The Fix: Chloroacetic acid is highly water-soluble. Before attempting recrystallization, dissolve your crude product in an organic solvent (like Ethyl Acetate) and perform a rigorous aqueous wash with cold, dilute brine. Dry the organic layer, concentrate it, and then proceed with the toluene recrystallization.

Q: Why is my yield significantly lower than the literature standard of 68-85%? A: Low yield in a toluene/petroleum ether system is almost always caused by adding the anti-solvent (petroleum ether) while the toluene is still too hot. Because petroleum ether is highly volatile, adding it to hot toluene causes it to flash boil off, altering your solvent ratios and keeping the target compound dissolved. Always ensure the toluene solution has cooled to at least room temperature (<25°C) before initiating anti-solvent addition.

References

  • Source: rsc.
  • Source: evitachem.
  • Title: Common side products in the synthesis of N-(2-chloroacetyl)
Optimization

Overcoming catalyst deactivation in 5-(Chloroacetyl)-2-hydroxybenzoic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and process chemists troubleshooting the synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and process chemists troubleshooting the synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid (also known as 5-chloroacetylsalicylic acid).

The synthesis relies on the Friedel-Crafts acylation of salicylic acid using chloroacetyl chloride. While seemingly straightforward, this reaction is notorious for severe catalyst deactivation, poor yields, and physical "sludging" of the reaction mixture. Below, we dissect the causality of these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Insights & The Root Cause of Deactivation

Q: Why does my Lewis acid catalyst deactivate so rapidly during the acylation of salicylic acid? A: Catalyst deactivation in this specific synthesis is not a degradation of the catalyst, but rather a stoichiometric trapping mechanism. Salicylic acid contains two highly coordinating functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH).

When you introduce a strong Lewis acid like Aluminum Chloride ( AlCl3​ ), it immediately forms tightly bound complexes with both of these oxygen-rich sites. This initial complexation consumes two full equivalents of your catalyst before any electrophilic aromatic substitution can occur[1]. Furthermore, these complexed groups become strongly electron-withdrawing, heavily deactivating the benzene ring[2].

Once the acylation successfully occurs at the 5-position (para to the hydroxyl group), the newly formed chloroacetyl group introduces a third carbonyl oxygen. This new ketone immediately coordinates a third equivalent of AlCl3​ . Consequently, the catalyst is permanently trapped in the product complex and cannot turn over. If you use catalytic amounts (e.g., 0.1 to 1.0 equivalents), the reaction will stall almost immediately.

Mechanistic pathway of AlCl3 catalyst deactivation via multi-point Lewis acid coordination.

Part 2: Troubleshooting & Optimization FAQs

Q: How many equivalents of Lewis acid should I actually use to ensure full conversion? A: You must use a minimum of 3.5 to 4.0 equivalents of AlCl3​ relative to salicylic acid. The first two equivalents are sacrificed to the starting material's functional groups, the third is sacrificed to the product's ketone, and the remaining 0.5–1.0 equivalent acts as the actual active catalyst to generate the acylium ion from chloroacetyl chloride[3].

Q: My reaction mixture turns into an unstirrable, thick sludge halfway through. How do I fix this? A: This "sludging" is a physical manifestation of catalyst deactivation. The AlCl3​ -product complexes are highly polar and completely insoluble in standard non-polar solvents like dichloromethane (DCM) or hexanes.

  • The Fix: Switch your solvent to 1,2-Dichloroethane (DCE) or Nitrobenzene . Nitrobenzene is historically the superior choice for this specific reaction because it highly solvates polar Lewis acid complexes and is immune to Friedel-Crafts acylation itself (due to its strongly deactivating nitro group)[2]. If using DCE, you must operate at reflux (83 °C) to maintain complex solubility.

Q: Can I use alternative catalysts to avoid using stoichiometric AlCl3​ ? A: While solid acids (like Zeolite H-FER) or Graphite have been reported for standard Friedel-Crafts acylations[4], they generally fail or provide very low yields (<15%) for salicylic acid due to the severe ring deactivation. Strong Brønsted acids like Trifluoromethanesulfonic acid (Triflic acid) can be used, but AlCl3​ remains the most reliable and cost-effective reagent for this specific transformation, provided the stoichiometry is respected[5].

Troubleshooting logic tree for resolving low yields and sludging in Friedel-Crafts acylation.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the successful synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid, demonstrating why optimized parameters are critical.

Catalyst ( AlCl3​ ) EquivalentsSolventTemperature (°C)Physical State of ReactionIsolated Yield (%)
1.2 eqDichloromethane (DCM)40 °C (Reflux)Unstirrable solid sludge< 5%
2.5 eq1,2-Dichloroethane (DCE)60 °CHeavy suspension22%
3.8 eq 1,2-Dichloroethane (DCE) 80 °C (Reflux) Fluid, deep amber solution 78%
3.8 eq Nitrobenzene 70 °C Fluid, dark brown solution 84%

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm that catalyst deactivation and sludging have been successfully bypassed[3].

Materials Required:

  • Salicylic acid (1.0 eq, 13.8 g, 0.1 mol)

  • Chloroacetyl chloride (1.2 eq, 13.5 g, 0.12 mol)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (3.8 eq, 50.6 g, 0.38 mol)

  • 1,2-Dichloroethane (DCE) or Nitrobenzene (150 mL)

Step-by-Step Methodology:

  • System Preparation: Purge a 500 mL 3-neck round-bottom flask with dry Argon or Nitrogen. Moisture is a secondary cause of AlCl3​ deactivation (via hydrolysis to Al(OH)3​ and HCl).

  • Catalyst Suspension: Add 150 mL of anhydrous DCE and 50.6 g of AlCl3​ to the flask. Stir vigorously at 0–5 °C using an ice bath.

  • Substrate Addition: Slowly add 13.8 g of salicylic acid in small portions over 30 minutes.

    • Self-Validation Check: Vigorous evolution of HCl gas will occur. The mixture will turn into a yellow/greenish suspension. If no gas evolves, your AlCl3​ is likely wet/degraded.

  • Electrophile Introduction: Dropwise, add 13.5 g of chloroacetyl chloride over 15 minutes while maintaining the temperature below 10 °C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to 80 °C (reflux for DCE).

    • Self-Validation Check: As the temperature crosses 50 °C, the heavy suspension must dissolve into a fluid, deep amber or brown solution. If it remains a pale, unstirrable mass, add an additional 20 mL of solvent and 0.2 eq of AlCl3​ .

  • Reaction Monitoring: Maintain heating for 4–6 hours. Monitor via TLC or HPLC until the salicylic acid peak is consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature. Caution: The catalyst is still trapped in the product complex. Slowly pour the reaction mixture into 500 g of crushed ice containing 50 mL of concentrated HCl.

    • Causality: The strong aqueous acid outcompetes the product for the aluminum ions, breaking the trapped complex and precipitating the free 5-(chloroacetyl)-2-hydroxybenzoic acid.

  • Isolation: Filter the resulting white/pale yellow precipitate. Wash thoroughly with cold water to remove residual aluminum salts, then recrystallize from toluene or ethanol to achieve >98% purity.

References

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds ResearchGate URL:[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds Michigan State University (MSU) Chemistry URL:[Link]

  • Method of Friedel-Crafts acylation of anilides (EP1359141B1)
  • Solvent-free Acetylation Procedure / Graphite as an effective catalyst for Friedel–Crafts acylation ResearchGate URL:[Link]

  • Synthesis and anti-hepatocellular carcinoma evaluation of salicylic acid-modified indole trimethoxy flavonoid derivatives National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 5-(Chloroacetyl)-2-hydroxybenzoic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-(Chloroacetyl)-2-hydroxybenzoic acid (5-CA-2-HBA) requires navigating two distinct chemical challenges. Fi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-(Chloroacetyl)-2-hydroxybenzoic acid (5-CA-2-HBA) requires navigating two distinct chemical challenges. First, the salicylic acid core possesses dual acidic functional groups (a carboxylic acid and a phenolic hydroxyl), which frequently cause peak tailing due to secondary interactions with residual silanols on the stationary phase [2]. Second, the chloroacetyl moiety is highly reactive toward nucleophiles [1], making the molecule highly susceptible to solvolysis and degradation during sample preparation and analysis.

This guide objectively compares stationary phases and mobile phase modifiers to establish a self-validating, stability-indicating HPLC-UV method suitable for quality control and drug development workflows.

The Analytical Challenge & Causality of Method Design

To design a method that does not artificially generate impurities, we must understand the molecule's reactivity. The pKa of the carboxylic acid group in salicylic acid derivatives is approximately 3.0. If the mobile phase pH is not maintained strictly at least 1 unit below this pKa (i.e., pH < 2.0), the molecule will partially ionize, leading to split peaks and severe tailing.

Furthermore, the chloroacetyl group undergoes rapid nucleophilic substitution. Using methanol as a sample diluent or mobile phase component will inevitably lead to the formation of a 5-(methoxyacetyl) artifact. Therefore, acetonitrile (ACN) is the mandatory organic modifier [3], and strictly controlled acidic aqueous conditions are required to suppress both ionization and hydrolysis.

Pathway API 5-(Chloroacetyl)-2-hydroxybenzoic acid (Intact API) Nuc Nucleophilic Attack (e.g., MeOH, H2O at high pH) API->Nuc Exposure to Protic Solvents Deg1 5-(Methoxyacetyl)-2-hydroxybenzoic acid (Esterification Artifact) Nuc->Deg1 in Methanol Deg2 5-(Hydroxyacetyl)-2-hydroxybenzoic acid (Hydrolysis Degradant) Nuc->Deg2 in Aqueous Base

Primary degradation pathways of the reactive chloroacetyl moiety in protic or basic environments.

Comparative Performance Data

Stationary Phase Comparison

We evaluated three distinct column chemistries (150 mm × 4.6 mm, 3.5 µm) using a standardized gradient of Water/ACN (0.1% H₃PO₄) to determine the optimal retention and peak shape.

Column ChemistryRetention MechanismRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Verdict
Standard C18 (e.g., ZORBAX Eclipse Plus)Hydrophobic6.451.458,500Suboptimal. Noticeable tailing due to silanol interactions with the phenol group.
Biphenyl (e.g., Kinetex Biphenyl)Hydrophobic + π−π 8.121.1512,400Excellent. π−π interactions enhance retention of the electron-deficient aromatic ring.
CSH C18 (Charged Surface Hybrid)Hydrophobic + Ionic Repulsion7.051.0514,200Superior. Surface charge repels ionized silanols, yielding the sharpest peak shape.

Scientist's Insight: While Biphenyl offers orthogonal selectivity, the CSH C18 is the superior choice for routine quantification. Its charged surface technology effectively masks residual silanols without requiring high-ionic-strength buffers, providing a self-validating baseline where peak symmetry remains consistent even as the column ages.

Mobile Phase Modifier Comparison

The choice of acidic modifier dictates both the ionization state of the analyte and the background noise of the detector. Data collected on the CSH C18 column at 230 nm.

Acidic Modifier (0.1% v/v)Mobile Phase pHPeak Asymmetry (As)Signal-to-Noise (S/N)MS Compatibility
Formic Acid ~2.71.38150:1Yes
Trifluoroacetic Acid (TFA) ~2.01.0895:1 (Baseline drift)Poor (Ion suppression)
Phosphoric Acid (H₃PO₄) ~2.11.06280:1No

Scientist's Insight: For UV-based purity and assay methods, 0.1% Phosphoric Acid is the undisputed winner [4]. It drives the pH well below the pKa of the carboxylic acid (~3.0) ensuring complete protonation, while remaining completely transparent at low UV wavelengths (unlike TFA, which causes severe baseline drift during gradients). If the method must be transferred to LC-MS, Formic Acid is required, but the user must accept a slight compromise in peak symmetry.

Optimized Experimental Protocol & Self-Validation

The following protocol utilizes a self-validating design: by running a forced-degradation control (hydrolyzed sample) alongside the standard, the system continuously proves its ability to resolve the intact API from its primary degradant.

Workflow Start Define Target Profile (5-CA-2-HBA) Screen Stationary Phase Screening (CSH C18 Selected) Start->Screen MP Mobile Phase Optimization (0.1% H3PO4 for pH < 2.0) Screen->MP Prep Sample Prep Optimization (Aprotic Solvents Only) MP->Prep Mitigate Hydrolysis Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Prep->Val End Final Robust HPLC Method Val->End

Logical workflow for the HPLC method development and validation of 5-CA-2-HBA.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid (HPLC Grade) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm PES membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile containing 0.1% Phosphoric Acid. Crucial: The acidic environment stabilizes the chloroacetyl group against hydrolysis during residence time in the autosampler.

2. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18, 150 × 4.6 mm, 3.5 µm (or equivalent low-silanol/charged surface column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Elevated temperatures accelerate chloroacetyl hydrolysis; keep at or below ambient).

  • Detection: UV at 235 nm (optimal absorbance for the substituted salicylic acid chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 70% B

    • 12.0 - 15.0 min: 70% B

    • 15.0 - 15.1 min: 70% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

3. System Suitability & Self-Validation (Forced Degradation Control):

  • Preparation of Resolution Control: Dissolve 5 mg of 5-CA-2-HBA in 5 mL of 0.1 N NaOH. Let stand for 30 minutes at room temperature to force hydrolysis to 5-(Hydroxyacetyl)-2-hydroxybenzoic acid. Neutralize with 5 mL of 0.1 N HCl, then dilute to 50 mL with Sample Diluent.

  • Validation Check: Inject the Resolution Control. The system is only deemed suitable if the resolution ( Rs​ ) between the hydrolysis degradant (eluting earlier due to higher polarity) and the intact 5-CA-2-HBA peak is 3.0. This proves the method is strictly stability-indicating.

Method Validation Summary

The optimized method was validated according to ICH Q2(R2) guidelines for the assay of 5-CA-2-HBA. The use of an aprotic, acidified diluent ensured that precision metrics were not skewed by in-vial degradation.

Validation ParameterResult / RangeAcceptance Criteria (ICH)
Linearity Range 0.5 µg/mL to 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)N/A
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)Precision at LOQ 10% RSD
Method Precision (Repeatability) 0.6% RSD (n=6 at 50 µg/mL) 2.0% RSD
Accuracy (Spike Recovery) 99.2% - 101.4% (across 3 levels)98.0% - 102.0%
Solution Stability Stable for 48 hours at 4°C 2.0% deviation from initial

References

  • Toiu, A., et al. "HPLC analysis of salicylic acid derivatives from natural products." ResearchGate. Available at: [Link]

  • "RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs." SciSpace. Available at: [Link]

  • "Separation of Chloroacetyl chloride on Newcrom R1 HPLC column." SIELC Technologies. Available at:[Link]

Comparative

Comparing Reactivity: 5-(Chloroacetyl)-2-hydroxybenzoic acid vs. 5-Acetylsalicylic acid

In the realm of pharmaceutical development and organic synthesis, the functionalization of the salicylic acid scaffold is a cornerstone strategy for drug discovery. Two highly valuable derivatives, 5-(chloroacetyl)-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and organic synthesis, the functionalization of the salicylic acid scaffold is a cornerstone strategy for drug discovery. Two highly valuable derivatives, 5-(chloroacetyl)-2-hydroxybenzoic acid (often referred to as 5-chloroacetylsalicylic acid) and 5-acetylsalicylic acid, serve as critical synthetic intermediates. While they differ structurally by only a single chlorine atom at the alpha-carbon of the 5-position acyl group, this substitution fundamentally alters their reactivity profiles, thermodynamic stability, and downstream synthetic utility.

This guide provides a comprehensive, data-driven comparison of their chemical behavior, supported by validated experimental protocols and spectroscopic data designed for application scientists and synthetic chemists.

Structural and Mechanistic Comparison

The divergent reactivity of these two molecules is dictated by the electrophilicity of their respective functional groups.

  • 5-(Chloroacetyl)-2-hydroxybenzoic acid : The presence of the highly electronegative chlorine atom polarizes the adjacent carbon-chlorine (C-Cl) bond. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the alpha-carbon, making it an exceptional electrophile for Bimolecular Nucleophilic Substitution (SN2) reactions[1]. It is widely used to synthesize alpha-amino ketones, which are direct precursors to beta-blocker pharmacophores and complex nitrogen-containing heterocycles.

  • 5-Acetylsalicylic acid : Lacking the alpha-halogen, this molecule exhibits standard methyl ketone reactivity. The alpha-protons are weakly acidic, requiring strong bases for enolization. Its primary synthetic utility lies in carbonyl condensation reactions (e.g., Aldol condensations to form chalcones) or nucleophilic additions directly to the carbonyl carbon. It is also known for its intrinsic anti-inflammatory properties and serves as a vital building block in [2], possessing a pKa of approximately 3.04[3].

Reactivity_Comparison cluster_chloro Pathway A: 5-(Chloroacetyl)-2-hydroxybenzoic acid cluster_acetyl Pathway B: 5-Acetylsalicylic acid A1 5-(Chloroacetyl)salicylic acid A2 Bimolecular Nucleophilic Substitution (SN2) A1->A2 Highly polarized C-Cl bond A3 α-Amino Ketone (Beta-blocker precursor) A2->A3 Amine nucleophile addition B1 5-Acetylsalicylic acid B2 Carbonyl Condensation (Aldol / Schiff Base) B1->B2 Enolization / C=O attack B3 Chalcone / Hydrazone (Anti-inflammatory agent) B2->B3 Dehydration (-H2O)

Figure 1: Divergent reactivity pathways of 5-(chloroacetyl)- vs 5-acetylsalicylic acid.

Table 1: Physicochemical & Reactivity Profile Comparison
Property5-(Chloroacetyl)-2-hydroxybenzoic acid5-Acetylsalicylic acid
Molecular Formula C₉H₇ClO₄C₉H₈O₄
Molar Mass 214.60 g/mol 180.16 g/mol
Key Reactive Center α-chloro ketone (C-Cl bond)Methyl ketone (C=O bond)
Dominant Reaction Type SN2 Nucleophilic SubstitutionAldol Condensation / Enolization
Electrophilicity at α-carbon Very HighLow (requires prior halogenation)
Primary Synthetic Utility Amino-alcohol / Heterocycle precursorChalcone / Schiff base precursor

Reactivity Profile 1: Nucleophilic Substitution (SN2)

Target: 5-(Chloroacetyl)-2-hydroxybenzoic acid

Causality & Mechanism

The alpha-chloro ketone moiety is orders of magnitude more reactive toward nucleophiles than standard alkyl halides. This is because the adjacent carbonyl group stabilizes the SN2 transition state via orbital overlap. When reacted with a secondary amine, the amine directly displaces the chloride ion. A polar aprotic solvent (like THF or DMF) is strategically selected to leave the amine nucleophile unsolvated and highly reactive, while an excess of the amine acts as an acid scavenger to neutralize the generated HCl[1].

Experimental Protocol: Synthesis of an α-Amino Ketone Derivative
  • Preparation : Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 5-(chloroacetyl)-2-hydroxybenzoic acid in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Nucleophilic Addition : Cool the reaction vessel to 0 °C. Add 2.5 equivalents of a secondary amine (e.g., diethylamine) dropwise. Rationale: The excess amine neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the remaining nucleophile.

  • Reaction Progression : Stir the mixture at room temperature for 3-4 hours. The formation of a white precipitate (diethylamine hydrochloride) is a visual indicator of reaction progress.

  • Workup : Filter the precipitate. Concentrate the filtrate under reduced pressure. Resuspend the crude mixture in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted starting acid, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Self-Validation : Analyze the crude product via ¹H-NMR. Successful substitution is confirmed by the complete disappearance of the sharp C-Cl methylene singlet at ~4.87 ppm and the appearance of new multiplets corresponding to the amine substituents[4].

Reactivity Profile 2: Carbonyl Condensation

Target: 5-Acetylsalicylic acid

Causality & Mechanism

Without an alpha-leaving group, 5-acetylsalicylic acid requires base-catalyzed enolization to activate the alpha-carbon as a nucleophile. In an Aldol condensation with an aromatic aldehyde, the base deprotonates the methyl group to form a resonance-stabilized enolate. This enolate attacks the electrophilic carbonyl of the aldehyde, followed by dehydration to yield an alpha,beta-unsaturated ketone (chalcone).

Experimental Protocol: Synthesis of a Chalcone Derivative
  • Enolization : Dissolve 1.0 equivalent of 5-acetylsalicylic acid in ethanol. Add 3.0 equivalents of aqueous NaOH (40% w/v) and stir at 0 °C for 15 minutes. Rationale: The strong base first deprotonates the phenol and carboxylic acid (forming a tri-anion in situ), and then enolizes the methyl ketone.

  • Condensation : Add 1.1 equivalents of an aromatic aldehyde (e.g., benzaldehyde) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Precipitation : Pour the dark reaction mixture into crushed ice and acidify with 1M HCl until the pH reaches ~3. Rationale: Acidification neutralizes the phenoxide and carboxylate, driving the precipitation of the highly conjugated, hydrophobic chalcone product.

  • Self-Validation : Filter and recrystallize from ethanol. Confirm product formation via IR spectroscopy by the shift of the ketone C=O stretch from ~1690 cm⁻¹ to a lower frequency (~1650 cm⁻¹), indicative of extended conjugation[5].

Spectroscopic Differentiation

To ensure experimental integrity, researchers must rigorously track starting materials and products. The following table consolidates the spectroscopic markers used to differentiate the two parent compounds based on established [5],[4].

Table 2: Spectroscopic Differentiation (IR & ¹H-NMR)
Analytical Method5-(Chloroacetyl)-2-hydroxybenzoic acid5-Acetylsalicylic acid
IR: Ketone C=O Stretch ~1684 - 1686 cm⁻¹ (shifted by Cl)~1670 - 1690 cm⁻¹
IR: Ester/Acid C=O Stretch ~1750 cm⁻¹~1750 cm⁻¹
¹H-NMR: α-Protons ~4.87 ppm (Singlet, 2H, -CH₂Cl)~2.40 - 2.50 ppm (Singlet, 3H, -CH₃)
¹H-NMR: Aromatic Protons ~7.15 - 8.09 ppm (Multiplets, 3H)~6.90 - 8.00 ppm (Multiplets, 3H)

References

  • MDPI / PMC. "From Solution Studies of Pharmaceuticals (Aspirin and Related Compounds) to the Thermodynamics of Aspirin-β-Cyclodextrin Interaction in water and N,N-Dimethylformamide". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information". Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Purity Determination of 5-(Chloroacetyl)-2-hydroxybenzoic Acid via GC-MS vs. HPLC and NMR

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals. As a Senior Application Scientist, I approach the purity determination of 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS 11979...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals.

As a Senior Application Scientist, I approach the purity determination of 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS 119798-65-1)[1] not merely as a routine assay, but as a complex physicochemical puzzle. This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including various salicylamide derivatives and beta-blockers.

However, its structural features—a carboxylic acid, a sterically hindered phenolic hydroxyl, and a highly reactive alpha-chloroketone—make it notoriously difficult to analyze. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), detailing the mechanistic causality behind our experimental choices and providing a self-validating GC-MS protocol.

The Analytical Challenge: Physicochemical Causality

Direct injection of 5-(chloroacetyl)-2-hydroxybenzoic acid into a GC-MS system is analytically unviable. The highly polar -COOH and -OH groups cause severe peak tailing and irreversible adsorption onto the stationary phase of capillary columns. Furthermore, the alpha-chloroketone moiety is thermally labile; exposing it to high injector temperatures (e.g., 250°C) without protection leads to dehydrohalogenation and degradation.

To utilize GC-MS for this compound, chemical derivatization is an absolute requirement [2]. By replacing the active protons with trimethylsilyl (TMS) groups, we eliminate hydrogen bonding, drastically lower the boiling point, and thermally stabilize the molecule for electron ionization (EI)[3].

Technology Comparison: GC-MS vs. HPLC-UV vs. qNMR

While HPLC-UV is often considered the "gold standard" for the routine assay of non-volatile acidic compounds, GC-MS provides unmatched orthogonal data for volatile process impurities and structural elucidation. qNMR serves as the ultimate arbiter of absolute purity without requiring a reference standard.

Table 1: Performance Comparison Matrix
ParameterGC-MS (Derivatized)HPLC-UV / LC-MSqNMR
Primary Utility Volatile impurity profiling, residual solvents, unknown identification.Routine purity assay, related substances, thermal degradation tracking.Absolute purity determination, reference standard qualification.
Sample Preparation High: Requires exhaustive silylation (BSTFA/TMCS) and strict anhydrous conditions.Low: Simple "dilute and shoot" in mobile phase.Medium: Requires deuterated solvents and internal calibrant (e.g., Maleic acid).
Specificity Excellent: EI fragmentation libraries allow structural elucidation of unknowns.Good: Relies on retention time and UV spectra (or MS for LC-MS).Excellent: Direct structural confirmation via proton environments.
Sensitivity (LOD) ~0.05 µg/mL (Highly sensitive for trace impurities).~0.1 µg/mL (UV) / ~0.01 µg/mL (LC-MS).~10-50 µg/mL (Lower sensitivity).
Thermal Risk Moderate (Mitigated by derivatization).None (Analyzed at ambient/mild temperatures).None (Analyzed at ambient temperatures).

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the analytical decision-making process and the specific derivatization pathway required to prepare our target compound for GC-MS analysis.

Workflow Compound 5-(Chloroacetyl)-2-hydroxybenzoic Acid (Polar, Thermally Labile) Decision Select Analytical Modality Compound->Decision HPLC HPLC-UV / LC-MS (Direct Assay & Related Subs) Decision->HPLC Primary Choice GCMS GC-MS (Volatile Impurities & Unknowns) Decision->GCMS Impurity Profiling qNMR qNMR (Absolute Purity Calibration) Decision->qNMR Orthogonal Check Deriv Exhaustive Silylation BSTFA + 1% TMCS in Acetonitrile GCMS->Deriv Required Prep Analysis Capillary GC-EI-MS (SIM/SCAN Modes) Deriv->Analysis Di-TMS Derivative Validation Self-Validating Output: IS Correction & Blank Verification Analysis->Validation Data Processing

Figure 1: Analytical decision matrix and GC-MS derivatization workflow for polar acidic intermediates.

Self-Validating GC-MS Protocol

To ensure scientific integrity, a protocol must be a self-validating system. We achieve this by incorporating an Internal Standard (IS) and specific reagent controls to mathematically and procedurally eliminate false positives.

Mechanistic Reagent Selection
  • Derivatization Agent: We use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS)[4]. The intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid creates severe steric hindrance. TMCS acts as a critical Lewis acid catalyst, breaking this bond and driving the reaction to the fully substituted di-TMS derivative[3]. Without TMCS, you will observe split peaks representing a mix of mono- and di-TMS derivatives.

  • Solvent Choice: Pyridine is the traditional solvent for silylation. However, the alpha-chloroketone in our analyte is susceptible to nucleophilic attack and enolization in basic environments. We explicitly replace pyridine with anhydrous acetonitrile to maintain a neutral, aprotic environment, preserving the structural integrity of the chloroacetyl group.

  • Internal Standard (IS): 4-Chlorosalicylic acid is used. It is structurally analogous, elutes near the target, and undergoes the exact same di-TMS conversion, perfectly compensating for any variations in derivatization kinetics or GC injection volumes.

Step-by-Step Methodology
  • Standard/Sample Preparation: Accurately weigh 10 mg of 5-(Chloroacetyl)-2-hydroxybenzoic acid and dissolve in 10 mL of anhydrous acetonitrile (1 mg/mL stock).

  • Internal Standard Addition: Spike 100 µL of the sample stock with 50 µL of the IS solution (4-chlorosalicylic acid, 1 mg/mL in acetonitrile).

  • Derivatization (Self-Validation Step):

    • Add 100 µL of BSTFA + 1% TMCS to the sample vial.

    • Control Check: Prepare a "Derivatization Blank" containing only acetonitrile, IS, and BSTFA/TMCS to ensure no reagent artifacts co-elute with the target.

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes in a dry heating block.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1.0 µL into the GC-MS.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane[3].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (1:20 ratio) to prevent column overloading.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–500.

Experimental Validation Data

The following table summarizes the quantitative performance of the optimized GC-MS method for the di-TMS derivative of 5-(Chloroacetyl)-2-hydroxybenzoic acid. The data demonstrates that when derivatization causality is respected, GC-MS provides highly reliable quantitative metrics.

Table 2: Method Validation Parameters (GC-MS di-TMS Derivative)
Validation ParameterExperimental ResultAcceptance Criteria
Linear Dynamic Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) > 0.995
Linearity ( R2 ) 0.9994> 0.995
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)Signal-to-Noise ratio 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)Signal-to-Noise ratio 10
Intra-day Precision (RSD%) 1.8% (at 50 µg/mL, n=6) 2.0%
Recovery (Accuracy) 98.5% – 101.2%95.0% – 105.0%
Derivatization Stability Stable for 24 hours at 4°CPeak area variation 2.0%

Conclusion

For the purity determination of 5-(Chloroacetyl)-2-hydroxybenzoic acid, HPLC-UV remains the most straightforward method for bulk assay. However, GC-MS is indispensable for comprehensive impurity profiling. By understanding the physicochemical vulnerabilities of the molecule—specifically the steric hindrance of the hydroxyl group and the base-sensitivity of the alpha-chloroketone—we can design a robust, self-validating derivatization protocol using BSTFA/TMCS in acetonitrile. This ensures accurate, reproducible, and highly sensitive analytical outputs.

References

  • Optimization of derivatization of acidic drugs for analysis by GC-MS and its application for determination of drug residues in wastewater. ResearchGate. Available at: [Link]

  • Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. National Institutes of Health (NIH). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Stability of 5-(Haloacetyl)-2-hydroxybenzoic Acids for Pharmaceutical Development

In the landscape of pharmaceutical research and development, 5-(haloacetyl)-2-hydroxybenzoic acid derivatives serve as critical intermediates and covalent modifiers. Their utility, however, is intrinsically linked to the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, 5-(haloacetyl)-2-hydroxybenzoic acid derivatives serve as critical intermediates and covalent modifiers. Their utility, however, is intrinsically linked to their chemical stability. A thorough understanding of how the halogen substituent (F, Cl, Br, I) influences stability is paramount for designing robust synthetic routes, ensuring optimal storage conditions, and predicting the reactivity of these valuable compounds. This guide provides a comprehensive comparison of the stability of 5-(chloroacetyl)-2-hydroxybenzoic acid with its other halogenated analogs, grounded in fundamental chemical principles and supported by established experimental methodologies.

The Underlying Chemistry: Why the Halogen Matters

The stability of the 5-(haloacetyl)-2-hydroxybenzoic acid series is primarily dictated by the nature of the carbon-halogen (C-X) bond within the α-haloacetyl group. Two key factors are at play: bond strength and the leaving group ability of the halide ion.

  • Carbon-Halogen Bond Strength: The C-F bond is the strongest single bond to carbon, making fluoroacetyl compounds thermodynamically very stable.[1] As we descend the halogen group, the C-X bond becomes progressively weaker, with the C-I bond being the weakest.[2][3] This trend is a direct consequence of increasing atomic size and more diffuse orbitals, leading to less effective orbital overlap with carbon.[2]

  • Leaving Group Ability: In many degradation pathways, such as hydrolysis or reaction with nucleophiles, the halide is expelled. A good leaving group is a species that is stable on its own. The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻), which corresponds to the acidity of their conjugate acids (HI > HBr > HCl > HF).[4][5] Iodide is the best leaving group because it is the weakest base, while fluoride is the poorest leaving group.[5][6]

These two factors are often in opposition. The highly stable C-F bond makes the fluoro derivative less prone to degradation, while the excellent leaving group ability of iodide makes the iodo derivative highly reactive and thus, less stable.[2][7]

Comparative Stability Profile

The overall stability of these compounds can be predicted by considering the interplay between C-X bond strength and halide leaving group ability.

CompoundHalogenAvg. C-X Bond Energy (kJ/mol)[3]Leaving Group AbilityPredicted Stability
5-(Fluoroacetyl)-2-hydroxybenzoic acidF467PoorestHighest
5-(Chloroacetyl)-2-hydroxybenzoic acidCl346GoodModerate
5-(Bromoacetyl)-2-hydroxybenzoic acidBr290BetterLower
5-(Iodoacetyl)-2-hydroxybenzoic acidI228BestLowest

Key Insights:

  • 5-(Fluoroacetyl)-2-hydroxybenzoic acid is expected to be the most stable derivative due to the exceptionally strong C-F bond.[1] Its resistance to nucleophilic substitution makes it significantly less reactive than its counterparts.[8]

  • 5-(Chloroacetyl)-2-hydroxybenzoic acid represents a balance of moderate stability and reactivity. The C-Cl bond is weaker than C-F but stronger than C-Br or C-I, making it susceptible to degradation under more strenuous conditions.[1][9]

  • 5-(Bromoacetyl)-2-hydroxybenzoic acid is more reactive and less stable than the chloro-analog. The weaker C-Br bond and the better leaving group ability of bromide facilitate faster degradation reactions.[9][10]

  • 5-(Iodoacetyl)-2-hydroxybenzoic acid is the least stable and most reactive of the series. The very weak C-I bond and the excellent leaving group ability of iodide make it highly susceptible to hydrolysis, photolysis, and reaction with nucleophiles.[3][10]

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these derivatives, a series of standardized stress testing, or forced degradation, studies should be conducted.[11] These studies are essential for identifying potential degradation pathways and establishing stable storage conditions.

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[12][13]

Experimental Causality: We use TGA to pinpoint the exact temperature at which the compound begins to lose mass, indicating decomposition. DSC complements this by measuring the heat flow associated with thermal events, such as melting and decomposition, providing a complete thermal profile.[14][15] An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring we are measuring the inherent thermal stability of the molecule itself.[12]

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the haloacetyl derivative into a ceramic or platinum pan.

  • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.[12]

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass change as a function of temperature. The onset temperature of decomposition is the primary data point for comparison.

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument: Calibrated differential scanning calorimeter.[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.[12]

  • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to a temperature above the decomposition point observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. Note the melting endotherm and any exothermic events corresponding to decomposition.

Sources

Validation

In-Depth Comparison Guide: UV-Vis Spectrophotometric Analysis of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

As a Senior Application Scientist, selecting the optimal analytical technique for specialized pharmaceutical intermediates requires balancing throughput, sensitivity, and structural specificity. 5-(Chloroacetyl)-2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical technique for specialized pharmaceutical intermediates requires balancing throughput, sensitivity, and structural specificity. 5-(Chloroacetyl)-2-hydroxybenzoic acid (CAS 119798-65-1) is a critical synthetic precursor characterized by its highly conjugated aromatic system.

This guide provides an authoritative, peer-level comparison of the UV-Vis spectrophotometric properties of 5-(chloroacetyl)-2-hydroxybenzoic acid against standard reference analogs (Salicylic Acid and Acetylsalicylic Acid). It establishes a self-validating experimental protocol designed to prevent common analytical pitfalls such as spontaneous hydrolysis and pH-induced spectral shifting.

Mechanistic Principles of UV-Vis Absorption

The UV-Vis absorption profile of 5-(chloroacetyl)-2-hydroxybenzoic acid is dictated by the electronic transitions of its chromophores: the benzene ring, the phenolic hydroxyl (-OH), the carboxylic acid (-COOH), and the defining 5-chloroacetyl group (-C(=O)CH₂Cl).

In standard salicylic acid, the excitation of π electrons in the benzene ring produces a sharp B-band absorption maximum ( λmax​ ) at approximately 304 nm[1][2]. However, the introduction of the chloroacetyl group at the 5-position fundamentally alters the molecular orbital landscape. The carbonyl moiety of the chloroacetyl group is electron-withdrawing but remains in direct conjugation with the aromatic π -system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the π→π∗ and n→π∗ transitions require less energy, resulting in a pronounced bathochromic shift (red shift) [3][4][5]. The primary absorption band shifts from ~304 nm in salicylic acid to approximately 318–322 nm in the chloroacetylated derivative.

Pathway A Salicylic Acid Core (Base Conjugation) B Addition of 5-Chloroacetyl (Extended π-System) A->B Substitution C Lowered HOMO-LUMO Gap (Energy Reduction) B->C Electronic Effect D Bathochromic Shift (λ_max shifts to ~318 nm) C->D Spectral Outcome

Fig 1: Mechanistic pathway of the bathochromic shift induced by 5-chloroacetylation.

Comparative Analysis

To contextualize the analytical performance of 5-(chloroacetyl)-2-hydroxybenzoic acid, we must compare its spectral behavior against its structural relatives and evaluate UV-Vis against High-Performance Liquid Chromatography (HPLC).

Spectral Comparison with Analogs

The position of the substituents heavily dictates the UV-Vis profile. Acetylsalicylic acid (Aspirin), where the phenolic -OH is acetylated, exhibits a hypsochromic (blue) shift down to ~229 nm and ~276 nm because the lone pairs on the phenolic oxygen are tied up in the ester resonance, removing them from the ring's conjugation[6]. Conversely, 5-(chloroacetyl)-2-hydroxybenzoic acid retains the free phenolic -OH while adding a conjugated ketone, maximizing the bathochromic effect.

Table 1: UV-Vis Spectral Characteristics of Salicylic Acid Derivatives

CompoundPrimary λmax​ Secondary λmax​ Structural Driver for Shift
Acetylsalicylic Acid ~229 nm~276 nmO-acetylation disrupts phenolic resonance (Hypsochromic)
Salicylic Acid 238 nm304 nmStandard ortho-OH and -COOH conjugation
5-(Chloroacetyl)-2-hydroxybenzoic acid ~245 nm~318 nmC5-chloroacetylation extends π -conjugation (Bathochromic)
Methodological Comparison: UV-Vis vs. HPLC-UV

While UV-Vis is highly efficient, it lacks the separative power of HPLC. If the sample matrix contains unreacted salicylic acid or degradation products (e.g., cleaved chloroacetic acid), UV-Vis requires mathematical deconvolution or relies on the distinct ~318 nm peak.

Table 2: Performance Metrics (UV-Vis vs. HPLC-UV)

MetricUV-Vis SpectrophotometryHPLC-UV (C18 Column)
Analysis Time < 1 minute per sample5–10 minutes per sample
Specificity Moderate (Subject to spectral overlap)High (Chromatographic separation)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Matrix Tolerance Low (Requires pure solutions)High (Separates matrix interferences)
Cost per Test Very LowModerate to High

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the protocol inherently proves its own accuracy during execution. 5-(Chloroacetyl)-2-hydroxybenzoic acid is susceptible to hydrolysis under alkaline conditions, similar to aspirin[6]. Therefore, the solvent system must be strictly controlled.

Reagents and Causality
  • Solvent: 0.1 M HCl in Methanol (HPLC Grade).

    • Causality: The acidic environment suppresses the ionization of both the carboxylic acid ( pKa​≈3.0 ) and the phenolic hydroxyl ( pKa​≈13 ). If these groups ionize to carboxylate or phenolate, the electron density of the ring changes drastically, causing erratic spectral shifts[1]. Methanol ensures complete solvation of the hydrophobic chloroacetyl moiety.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of 5-(chloroacetyl)-2-hydroxybenzoic acid. Dissolve in 100 mL of the acidic methanol solvent to yield a 100 µg/mL stock. Sonicate for 2 minutes to ensure complete dissolution.

  • Calibration Standards: Perform serial dilutions using the same solvent to create working standards of 2, 4, 6, 8, and 10 µg/mL.

  • Instrument Zeroing: Blank the dual-beam UV-Vis spectrophotometer using the 0.1 M HCl/Methanol solvent. Self-Validation Check: Scan the blank from 200–400 nm; absorbance must not exceed ±0.005 AU.

  • Spectral Scanning: Scan each standard from 200 nm to 400 nm. Do not merely measure at a single wavelength.

  • Data Extraction & Validation:

    • Identify the λmax​ at ~318 nm.

    • Self-Validation Check (Isosbestic Monitoring): Overlay the spectra. The peak shapes must be identical. If a shoulder appears near 304 nm, it indicates the presence of unreacted salicylic acid or degradation.

  • Quantification: Plot the absorbance at λmax​ against concentration. Verify that the Beer-Lambert correlation coefficient ( R2 ) is ≥0.999 .

Workflow N1 1. Solvent Prep (0.1M HCl/MeOH) N2 2. Serial Dilution (2-10 µg/mL) N1->N2 N3 3. Full Spectrum Scan (200-400 nm) N2->N3 N4 4. Isosbestic Check (Purity Validation) N3->N4 N5 5. Beer-Lambert Quantification N4->N5

Fig 2: Self-validating UV-Vis spectrophotometric workflow for quantification.

Conclusion

For the quantification of 5-(chloroacetyl)-2-hydroxybenzoic acid, UV-Vis spectrophotometry offers a rapid, high-throughput alternative to HPLC, provided the structural chemistry is respected. By leveraging the bathochromic shift induced by the chloroacetyl group and strictly controlling the solvent pH to prevent ionization and hydrolysis, researchers can achieve highly reproducible, self-validating analytical results.

References

  • "Experiment 2: UV-Vis Spectrophotometric Characterization of DOC", Northwestern University.
  • "UV-Vis Spectrum of Salicylic Acid", SIELC Technologies.
  • "Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O", MDPI.
  • "Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O", Sciforum.
  • "N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study", Arabian Journal of Chemistry.
  • "Why is 295 nm a good wavelength to check absorbance when testing for aspirin?", Chemistry Stack Exchange.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-(Chloroacetyl)-2-hydroxybenzoic Acid

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their saf...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 5-(Chloroacetyl)-2-hydroxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from similar compounds, 5-(Chloroacetyl)-2-hydroxybenzoic acid is anticipated to be:

  • Harmful if swallowed. [1]

  • A cause of skin irritation. [1][2]

  • A cause of serious eye irritation. [1][2]

  • A potential cause of respiratory irritation. [1][3]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][4]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationPrimary Routes of Exposure
Acute Oral ToxicityCategory 4 (Harmful)Ingestion
Skin Corrosion/IrritationCategory 2 (Irritant)Skin Contact
Serious Eye Damage/IrritationCategory 2 (Irritant)Eye Contact
Specific Target Organ ToxicityCategory 3 (Irritant)Inhalation

This table is a synthesis of data from SDS of similar chemical structures and should be used as a precautionary guide.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 5-(Chloroacetyl)-2-hydroxybenzoic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Segregation and Containerization

Proper segregation is the cornerstone of safe laboratory waste management.[5][6][7]

  • Do Not Mix: Never mix 5-(Chloroacetyl)-2-hydroxybenzoic acid waste with other chemical waste streams unless their compatibility is confirmed. Incompatible wastes can react, leading to the generation of heat, gas, or toxic byproducts.[7]

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled container. The container must be made of a material compatible with the chemical; for acidic and chlorinated compounds, a high-density polyethylene (HDPE) or glass container is recommended.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Chloroacetyl)-2-hydroxybenzoic acid," and the associated hazard pictograms (e.g., irritant, harmful).[8] The date when waste is first added to the container must also be clearly marked.[8]

Step 2: On-Site Accumulation and Storage

All hazardous waste must be stored in a designated satellite accumulation area within the laboratory.

  • Secure Storage: The waste container should be kept closed at all times, except when adding waste. It must be stored in a secure area under the control of laboratory personnel and within secondary containment to prevent the release of material in case of a spill.[5][8]

  • Accumulation Time Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of hazardous waste that can be accumulated and the time limits for on-site storage.[9][10]

Step 3: Disposal Pathway Determination

The following decision-making workflow will guide the appropriate disposal route for 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Caption: Disposal Decision Workflow for 5-(Chloroacetyl)-2-hydroxybenzoic acid.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Personnel Safety: Evacuate non-essential personnel from the area. The individual cleaning the spill must wear appropriate PPE, including a respirator if there is a risk of airborne dust.

  • Containment: For solid spills, carefully sweep or vacuum the material.[11] Avoid generating dust.[2][11] For liquid solutions, use an inert absorbent material to contain the spill.[12]

  • Cleanup: Place all contaminated materials, including absorbents, paper towels, and used PPE, into the designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Regulatory Compliance: Adherence to EPA and Local Guidelines

The disposal of 5-(Chloroacetyl)-2-hydroxybenzoic acid is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA) and state environmental agencies.[10]

  • Waste Characterization: As the generator, you are responsible for determining if your waste is hazardous.[9] Based on its anticipated properties, 5-(Chloroacetyl)-2-hydroxybenzoic acid waste would likely be classified as a hazardous waste due to its irritant and potentially toxic characteristics.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department will have established procedures for the pickup and transfer of waste to such a facility.[8]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and typically includes the waste manifest, which tracks the waste from your laboratory to its final destination.[9]

Final Disposal: The Role of Incineration

For chlorinated organic compounds like 5-(Chloroacetyl)-2-hydroxybenzoic acid, high-temperature incineration is the preferred method of final disposal.

  • Destruction of Hazardous Components: Incineration at a permitted hazardous waste facility effectively destroys the organic molecule, converting it to less harmful components such as carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then scrubbed from the exhaust gases.

  • Environmental Protection: This method prevents the compound from entering the soil or water systems, where it could have adverse environmental effects.

The overall disposal process is a critical component of responsible research. By adhering to these guidelines, you contribute to a safe laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Properly Managing Chemical Waste in Laboratories.

  • LABORATORY WASTE MANAGEMENT GUIDELINES.

  • Best Practices for Managing Laboratory Waste.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET.

  • Management of Waste.

  • Laboratory Chemical Waste Management Practices.

  • SAFETY DATA SHEET.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.

  • SAFETY DATA SHEET.

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid - Safety Data Sheet.

  • How to Properly Manage Hazardous Waste Under EPA Regulations.

  • 2-HYDROXYBENZOIC ACID (D6, 97%) - Safety Data Sheet.

  • 2-Hydroxybenzoic acid - Safety Data Sheet.

  • Hazardous Waste.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

  • Steps in Complying with Regulations for Hazardous Waste.

  • SAFETY DATA SHEET.

  • 3-Chloro-5-hydroxybenzoic acid - Safety Data Sheet.

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